(S)-N-Formylsarcolysine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLNCDBPYJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954256 | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35849-41-3, 26367-45-3, 32526-17-3 | |
| Record name | N-Formylmelphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alanine, DL- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Formyl-L-sarcolysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-N-Formylsarcolysine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysin (B1681458) (melphalan), is a compound of interest in the exploration of modified chemotherapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it elucidates the established mechanism of action of its parent compound, which is presumed to be the primary mode of cytotoxicity for this N-formylated derivative. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.
Chemical Structure and Identification
This compound is systematically named (S)-2-(formamido)-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid . The molecule is a derivative of L-phenylalanine, incorporating a nitrogen mustard moiety responsible for its alkylating activity and an N-formyl group at the alpha-amino position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (S)-2-(formamido)-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoic acid |
| Molecular Formula | C14H18Cl2N2O3 |
| SMILES | O=CNC(C(=O)O)Cc1ccc(N(CCCl)CCCl)cc1 |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | This compound (Calculated/Predicted) | Sarcolysin (Melphalan) (Experimental) |
| Molecular Weight | 333.21 g/mol | 305.20 g/mol [1] |
| Melting Point | Data not available | 182-183 °C (decomposes) |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water, soluble in dilute mineral acids and alkali hydroxides. |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-formylation of the alpha-amino group of sarcolysin (melphalan). A plausible method involves the use of a formylating agent such as N-formylmorpholine dimethylacetal.
Experimental Protocol: N-Formylation of Sarcolysin
Materials:
-
(S)-Sarcolysin (Melphalan)
-
N-Formylmorpholine dimethylacetal
-
Anhydrous Methanol (B129727)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-Sarcolysin in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Formylating Agent: To the stirred solution, add a 1.5 molar excess of N-formylmorpholine dimethylacetal dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, its cytotoxic activity is expected to be analogous to that of its parent compound, sarcolysin (melphalan). Melphalan (B128) is a bifunctional alkylating agent that exerts its anticancer effects by forming covalent cross-links with DNA.
The primary mechanism involves the alkylation of the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of inter- and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Signaling Pathway of Melphalan-Induced Cytotoxicity
The following diagram illustrates the generally accepted mechanism of action for melphalan, which serves as a model for this compound.
Caption: Mechanism of action of sarcolysin-based alkylating agents.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. However, studies on other N-modified melphalan derivatives provide insights into how structural modifications can influence cytotoxicity. For instance, certain amidine derivatives of melphalan have shown significant cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxicity (IC50) of Related Melphalan Derivatives in Human Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
| HL-60 (Leukemia) | Melphalan | 15.2 ± 1.8 |
| Amidine Derivative 1 | 5.8 ± 0.7 | |
| Amidine Derivative 2 | 8.1 ± 1.1 | |
| NCI-H929 (Multiple Myeloma) | Melphalan | 22.4 ± 2.5 |
| Amidine Derivative 1 | 9.3 ± 1.3 | |
| Amidine Derivative 2 | 12.5 ± 1.9 |
Data adapted from studies on N-substituted melphalan analogs. "Amidine Derivative 1" and "Amidine Derivative 2" represent examples of structurally related compounds and are not this compound.
Conclusion
This compound represents a targeted modification of the well-established anticancer agent melphalan. While experimental data on this specific compound is sparse, this guide provides a robust theoretical framework based on its deduced chemical structure and the known properties of its parent compound. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its physicochemical properties and biological activity. The presumed mechanism of action, centered on DNA alkylation, positions this compound as a compound of interest for further research in the development of novel chemotherapeutic agents. Future studies are warranted to experimentally validate its properties and to explore its potential efficacy and selectivity against various cancer models.
References
A Technical Guide to the Synthesis of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for (S)-N-Formylsarcolysine, a formylated derivative of the alkylating agent melphalan (B128). This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to aid in understanding and replication.
Introduction
This compound, also known as formyl-melphalan, is a derivative of melphalan, a nitrogen mustard drug used in chemotherapy. The formylation of the alpha-amino group of melphalan can modify its physicochemical properties, potentially influencing its stability, solubility, and biological activity. This guide explores viable synthetic routes for the preparation of this compound, focusing on methods that are mild and selective, thereby preserving the integrity of the other functional groups within the melphalan structure, namely the carboxylic acid and the bis(2-chloroethyl)amino moieties.
Core Synthesis Methodologies
The synthesis of this compound primarily involves the N-formylation of the parent amino acid, (S)-3-[4-[bis(2-chloroethyl)amino]phenyl]alanine (melphalan). Several established methods for the N-formylation of amines and amino acids can be adapted for this purpose. The key consideration is the selection of a formylating agent and reaction conditions that are chemoselective for the α-amino group and do not induce unwanted side reactions.
Two principal methods are presented here: the use of acetic formic anhydride (B1165640) and a milder approach employing a water-soluble carbodiimide (B86325) with formic acid.
Method 1: N-Formylation using Acetic Formic Anhydride
This classical and highly effective method utilizes acetic formic anhydride (AFA) as the formylating agent. AFA can be generated in situ from formic acid and acetic anhydride or prepared separately.[1][2][3] This method has been widely applied to the N-formylation of various amino acids with high yields.[1]
Experimental Protocol:
-
Preparation of Acetic Formic Anhydride (AFA): In a flask cooled to 0°C, slowly add acetic anhydride to an equimolar amount of formic acid with stirring. The mixture is typically stirred at this temperature for a designated period (e.g., 2 hours) to allow for the formation of the mixed anhydride.
-
N-Formylation Reaction: (S)-Melphalan is dissolved in a suitable solvent, such as formic acid or an inert organic solvent. The pre-formed or in situ generated AFA is then added dropwise to the melphalan solution at a controlled temperature, often starting at low temperatures (e.g., -20°C to 0°C) and gradually allowing the reaction to warm to room temperature.[1]
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted anhydride with water, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Method 2: Mild N-Formylation using Formic Acid and a Carbodiimide
This method offers a milder alternative, which is particularly advantageous for substrates with sensitive functional groups. It employs a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of formic acid.[4] This approach can be performed in aqueous or mixed aqueous-organic solvent systems, which can be beneficial for the solubility of the amino acid starting material and helps to suppress polymerization side reactions.[4]
Experimental Protocol:
-
Reaction Setup: (S)-Melphalan is dissolved in a mixture of water and a co-solvent like dimethylformamide (DMF). To this solution, sodium bicarbonate is added to act as a base.
-
Addition of Reagents: A water-soluble peptide coupling additive, such as an oxyma (B123771) derivative, can be added to improve efficiency.[4] Formic acid is then added, followed by the portion-wise addition of EDCI at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction and Work-up: The reaction is stirred until completion, as monitored by TLC or LC-MS. The work-up procedure involves acidifying the reaction mixture and extracting the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated.
-
Purification: The resulting crude product is purified by column chromatography or other suitable methods to yield pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the described synthesis methods based on literature precedents for the N-formylation of amino acids. Actual yields for the synthesis of this compound may vary and would require experimental determination.
| Method | Formylating Agent | Typical Solvent(s) | Reaction Temperature | Typical Reaction Time | Reported Yield Range for Amino Acids | Reference(s) |
| Acetic Formic Anhydride | Acetic Formic Anhydride (AFA) | Formic Acid, Organic Solvents | -20°C to Room Temp. | < 15 min - several hours | 85% - 99% | [1] |
| Carbodiimide-mediated | Formic Acid / EDCI | Water, DMF/Water | 0°C to Room Temp. | 1 - 8 hours | 85% - 95% | [4] |
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 3. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 4. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Mechanism of Action of (S)-N-Formylsarcolysine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, (S)-N-Formylsarcolysine is not a characterized compound with established preclinical or clinical data. This guide, therefore, presents a detailed analysis of the potential mechanism of action based on the known pharmacology of its constituent moieties: the alkylating agent sarcolysine (melphalan) and the N-formyl signaling group. This document is intended to serve as a scientific exploration of a hypothetical molecule for research and drug development professionals.
Introduction
This compound represents a theoretical construct of a bifunctional molecule designed to merge the cytotoxic capabilities of an alkylating agent with a targeting mechanism involving formyl peptide receptors (FPRs). Sarcolysine, the L-isomer of which is the well-known chemotherapeutic melphalan (B128), exerts its anticancer effects through DNA alkylation.[1][2] The N-formyl moiety is a key feature of peptides that are recognized by FPRs, a class of G protein-coupled receptors primarily expressed on immune cells and implicated in inflammatory responses and chemotaxis.[3]
The conceptual framework for this compound is to potentially enhance the therapeutic index of melphalan by directing its cytotoxic payload to cells expressing FPRs, which can include various cancer cells, or to modulate the tumor microenvironment by engaging these receptors. This guide will dissect the established mechanisms of both sarcolysine and the N-formyl/FPR signaling axis to build a comprehensive picture of the putative action of this novel compound.
The Cytotoxic Core: Sarcolysine (Melphalan)
Sarcolysine, or melphalan, is a nitrogen mustard derivative of the amino acid phenylalanine. Its primary mechanism of action is the alkylation of DNA, a process that is fundamental to its cytotoxic effect against rapidly proliferating cells, including cancer cells.[1][4]
Mechanism of DNA Alkylation
Melphalan is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups.[5] The mechanism involves the following key steps:
-
Formation of a Carbonium Ion: The chloroethyl groups undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.
-
Alkylation of Guanine (B1146940): This electrophilic intermediate reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[1]
-
DNA Cross-linking: As a bifunctional agent, melphalan can react with a second guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.[4]
These DNA lesions are highly cytotoxic. They physically obstruct the DNA double helix, which in turn inhibits essential cellular processes such as DNA replication and transcription.[2] The resulting DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways and programmed cell death.[4]
Quantitative Data for Melphalan
The cytotoxic activity of melphalan has been quantified in numerous studies across various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Acute Promyelocytic Leukemia | Varies (concentration-dependent) | [5] |
| THP1 | Acute Monocytic Leukemia | Varies (concentration-dependent) | [5] |
| RPMI8226 | Multiple Myeloma | Varies (concentration-dependent) | [5] |
Note: Specific IC50 values are often highly dependent on the experimental conditions and cell line. The provided reference indicates concentration-dependent cytotoxicity.
The Targeting Moiety: N-Formyl Group and Formyl Peptide Receptors (FPRs)
The N-formyl group is a critical component of peptides derived from bacteria and mitochondria. These N-formyl peptides are potent chemoattractants for phagocytic leukocytes and act as agonists for a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[3][6] In humans, there are three main isoforms: FPR1, FPR2, and FPR3.
FPR Signaling Pathway
The activation of FPRs by an N-formyl-containing ligand initiates a cascade of intracellular signaling events. As G protein-coupled receptors, FPRs are typically coupled to Gi proteins. The signaling pathway proceeds as follows:
-
Ligand Binding and G Protein Activation: Binding of an N-formyl peptide to the extracellular domain of the FPR induces a conformational change, leading to the activation of the associated heterotrimeric G protein (Gαiβγ).
-
Downstream Effector Activation: The dissociated G protein subunits (Gαi and Gβγ) modulate the activity of various downstream effector enzymes. A key pathway involves the activation of Phospholipase C (PLC).[3]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both the elevated Ca2+ levels and DAG contribute to the activation of Protein Kinase C (PKC).
-
Cellular Responses: These signaling events culminate in a variety of cellular responses, including:
-
Chemotaxis: Directed cell migration towards the source of the N-formyl peptide.
-
Degranulation: Release of antimicrobial and inflammatory mediators from granules.
-
Superoxide (B77818) Production: Activation of the NADPH oxidase complex, leading to the generation of reactive oxygen species (ROS) as part of the innate immune response.[6]
-
Quantitative Data for FPR Agonists
The potency of FPR agonists is typically characterized by their EC50 values for inducing specific cellular responses, such as calcium mobilization or chemotaxis.
| Agonist | Receptor | Cellular Response | EC50 (nM) | Reference |
| fMet-Leu-Phe (fMLP) | FPR1 | Chemotaxis, Superoxide Generation | Varies by response | [7] |
| Annexin I peptides | FPR1/FPR2 | - | Similar affinities for both | [7] |
Note: Agonist concentrations for different cellular functions can vary. For instance, chemotaxis is often induced at lower concentrations than superoxide generation.[7]
Putative Mechanism of Action of this compound
The hypothetical mechanism of action of this compound would be a composite of the activities of its two functional domains.
-
Targeted Delivery: The N-formyl group would be expected to act as a homing device, directing the sarcolysine molecule to cells expressing FPRs. This could potentially increase the concentration of the cytotoxic agent at the target site, thereby enhancing its efficacy and reducing off-target toxicity.
-
Receptor-Mediated Internalization: Upon binding to FPRs, the entire molecule, including the sarcolysine payload, might be internalized by the cell through receptor-mediated endocytosis.
-
Intracellular Release and DNA Alkylation: Once inside the cell, the sarcolysine moiety would need to be released in its active form to exert its DNA alkylating effects, leading to cell cycle arrest and apoptosis. The kinetics of this release would be a critical determinant of the compound's overall activity.
-
Modulation of the Tumor Microenvironment: By activating FPRs on immune cells within the tumor microenvironment, this compound could potentially induce an inflammatory response, further contributing to its anti-tumor effect.
Experimental Protocols
The evaluation of a hypothetical compound like this compound would require a multi-faceted experimental approach to validate its dual-action mechanism.
FPR Binding and Activation Assays
-
Radioligand Binding Assay: To determine the binding affinity of this compound for FPRs, competitive binding assays would be performed using a radiolabeled FPR agonist (e.g., [3H]fMLP) and membranes from cells expressing the receptor.
-
Calcium Mobilization Assay: FPR activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) in FPR-expressing cells upon stimulation with the test compound.
-
Chemotaxis Assay: The ability of this compound to induce directed cell migration would be assessed using a Boyden chamber assay with FPR-expressing cells.
Cytotoxicity and DNA Damage Assays
-
Cell Viability Assay: The cytotoxic effect of the compound on both FPR-positive and FPR-negative cancer cell lines would be determined using standard viability assays such as the MTT or resazurin (B115843) assay.[5]
-
DNA Cross-linking Assay: The extent of DNA interstrand cross-linking can be quantified using techniques like the single-cell gel electrophoresis (comet) assay under denaturing conditions.
-
Apoptosis Assay: The induction of apoptosis can be measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
Visualizations
Signaling Pathways
Caption: Mechanism of action of Melphalan (Sarcolysine).
Caption: Formyl Peptide Receptor (FPR) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
References
- 1. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Enigmatic Profile of (S)-N-Formylsarcolysine: A Review of a Scientific Void
For Immediate Release
[City, State] – December 10, 2025 – In the vast landscape of oncological research and drug development, the biological activity of numerous compounds is meticulously documented. However, a comprehensive review of scientific literature reveals a notable absence of data on the biological activity of (S)-N-Formylsarcolysine. This technical guide addresses this informational gap, summarizing the current state of knowledge—or lack thereof—and providing context through the analysis of closely related compounds. This report is intended for researchers, scientists, and professionals in drug development who may be investigating novel alkylating agents.
This compound: An Uncharted Territory
Extensive searches of prominent scientific databases and peer-reviewed journals have yielded no specific information on the biological activity, mechanism of action, or cytotoxic effects of this compound. Consequently, quantitative data such as IC50 values, details of experimental protocols, and established signaling pathways for this specific molecule are not available in the public domain. The scientific community has yet to publish findings that would elucidate its potential as a therapeutic agent.
Insights from Related Sarcolysine and Melphalan (B128) Derivatives
To provide a foundational context, this guide examines the biological activities of sarcolysine and its L-isomer, melphalan, both of which are well-characterized alkylating agents used in chemotherapy. Furthermore, we explore derivatives of these compounds to hypothesize the potential impact of N-formylation on the sarcolysine structure.
Sarcolysine and melphalan exert their cytotoxic effects by creating covalent bonds with DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells. The primary amino group of these compounds is crucial for their transport into cells via amino acid transporters.
A study on N-acetyl melphalan offers a compelling point of comparison. Research has shown that N-acetylation of melphalan leads to a significant reduction in its cytotoxicity. Specifically, N-acetyl melphalan was found to be 75 times less toxic to tumor cells in vitro compared to the parent compound.[1] This suggests that modification of the amino group can drastically alter the compound's biological activity, possibly by impeding its cellular uptake or interaction with DNA. However, the potent cytotoxic effect of N-acetyl melphalan was restored when it was conjugated to monoclonal antibodies, facilitating targeted delivery to cancer cells.[1]
This finding implies that while the N-acylated form may be less active on its own, it could have potential as a payload for antibody-drug conjugates (ADCs). It is plausible that N-formylation of sarcolysine could similarly reduce its inherent cytotoxicity.
Postulated Mechanism and Signaling Pathways
The core mechanism of action for sarcolysine and its derivatives is DNA alkylation. This process is not dependent on specific signaling pathways for its initial effect, but the cellular response to the induced DNA damage involves a complex network of signaling cascades.
Hypothetical Cellular Response to this compound-Induced DNA Damage:
Caption: Postulated DNA damage response pathway initiated by an active form of this compound.
This diagram illustrates a generalized pathway. An active form of the compound would likely cause DNA damage, which in turn activates sensor proteins like ATM and ATR. This leads to the phosphorylation and activation of p53, a tumor suppressor protein, which can then trigger either cell cycle arrest to allow for DNA repair or apoptosis if the damage is too severe.
Experimental Protocols: A Call for Future Research
Due to the absence of published research, no established experimental protocols for evaluating the biological activity of this compound can be provided. Future investigations would necessitate the development and validation of methodologies to assess:
-
In vitro cytotoxicity: Using a panel of cancer cell lines to determine IC50 values through assays such as MTT or CellTiter-Glo.
-
Mechanism of action: Investigating DNA alkylation through techniques like the comet assay or by detecting DNA adducts.
-
Cellular uptake: Employing radiolabeled compounds or mass spectrometry to quantify intracellular concentrations.
-
In vivo efficacy: Utilizing animal models, such as xenografts, to evaluate anti-tumor activity and toxicity.
Workflow for Future Investigation:
Caption: A proposed workflow for the future investigation of this compound's biological activity.
Conclusion and Future Directions
The biological activity of this compound remains an unexplored area of medicinal chemistry. While the known properties of sarcolysine, melphalan, and their derivatives provide a basis for speculation, dedicated research is imperative to define the specific characteristics of this compound. The reduced activity of N-acetyl melphalan suggests that N-formylsarcolysine may exhibit low intrinsic cytotoxicity, potentially making it a candidate for targeted therapies like antibody-drug conjugates. Future research should focus on the synthesis and in-depth biological evaluation of this compound to determine its true potential in the landscape of cancer therapeutics.
References
In Vitro Stability of (S)-N-Formylsarcolysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated in vitro stability of (S)-N-Formylsarcolysine, a derivative of the alkylating agent sarcolysine. Due to the limited availability of direct stability data for this specific compound, this document extrapolates potential degradation pathways and stability-influencing factors from published data on structurally related molecules, including N-formyl amino acids, sarcosine (B1681465) derivatives, and other alkylating agents. Detailed, best-practice experimental protocols for assessing in vitro stability are provided to guide researchers in generating empirical data. This guide is intended to serve as a foundational resource for scientists and professionals involved in the development of therapeutic agents where understanding in vitro stability is critical for predicting preclinical and clinical performance.
Introduction
This compound is a compound of interest in drug development, leveraging the cytotoxic properties of its parent compound, sarcolysine, an alkylating agent. The in vitro stability of a drug candidate is a critical parameter that influences its efficacy, safety, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of the stability profile of this compound under various in vitro conditions is paramount for its successful development.
This guide outlines the predicted chemical and enzymatic degradation pathways of this compound and provides detailed methodologies for its comprehensive in vitro stability assessment.
Predicted Degradation Pathways
Based on the chemical structure of this compound, which features an N-formyl group, a peptide-like bond, and an alkylating moiety, several degradation pathways can be anticipated.
Chemical Degradation
Chemical instability is expected to be influenced by pH, temperature, and oxidative stress.
-
Hydrolysis: The N-formyl group and the amide bond are susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[1][2] The lability of the N-formyl group is a known characteristic, and its removal would yield sarcolysine.[2] The peptide bond may also be cleaved under harsh pH conditions.[1]
-
Oxidation: The sarcolysine moiety may be susceptible to oxidation, a common degradation pathway for many pharmaceutical compounds.
-
Degradation of the Alkylating Group: Alkylating agents, as a class, can be highly reactive and unstable in aqueous solutions, with their stability being pH and temperature-dependent.[3]
Enzymatic Degradation
In biological matrices, enzymatic degradation is a primary concern.
-
Deformylation: Enzymes such as acylases may catalyze the removal of the N-formyl group.[4]
-
Protease-mediated Cleavage: While not a traditional peptide, the amide bond in this compound could be susceptible to cleavage by proteases present in biological fluids.
-
Metabolism of the Sarcosine Moiety: Sarcosine itself is metabolized by enzymes like sarcosine dehydrogenase.[5] It is plausible that derivatives of sarcosine could also be substrates for enzymatic degradation.
Data Presentation: Predicted Stability Profile
The following tables summarize the anticipated stability of this compound under various conditions. Note: These tables are predictive and should be populated with empirical data from stability studies.
Table 1: Predicted pH-Dependent Stability of this compound
| pH | Predicted Stability | Potential Degradation Products |
| < 3 | Low | Sarcolysine, Formic Acid, Sarcolysine degradation products |
| 3 - 6 | Moderate | Minimal degradation |
| 6 - 8 | Moderate | Minimal degradation |
| > 8 | Low | Sarcolysine, Formate, Sarcolysine degradation products |
Table 2: Predicted Temperature Stability of this compound (at neutral pH)
| Temperature | Predicted Stability |
| 4°C | High |
| 25°C | Moderate |
| 37°C | Moderate to Low |
| > 50°C | Low |
Table 3: Predicted Stability in Biological Matrices
| Matrix | Predicted Stability | Potential Degradation Pathways |
| Plasma/Serum | Low to Moderate | Enzymatic deformylation, Proteolytic cleavage |
| Whole Blood | Low to Moderate | Enzymatic degradation |
| Liver Microsomes | Low | Oxidative metabolism, Enzymatic degradation |
Experimental Protocols
To empirically determine the in vitro stability of this compound, a series of forced degradation and stability studies in biological matrices should be performed.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[6]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Phosphate buffered saline (PBS)
Procedure:
-
Acidic Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at various temperatures (e.g., 25°C, 40°C, 60°C). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at various temperatures. Collect and neutralize samples as described for acidic hydrolysis.
-
Oxidative Degradation: Incubate a solution of this compound with 3% H₂O₂ at room temperature. Collect samples at various time points.
-
Thermal Degradation: Incubate a solid sample and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to quantify the remaining parent compound and identify degradation products.
Stability in Biological Matrices
Objective: To evaluate the stability of this compound in plasma, serum, and whole blood.
Materials:
-
This compound
-
Freshly collected human (or other relevant species) plasma, serum, and whole blood
-
Protease inhibitors (optional)
-
Acetonitrile or methanol for protein precipitation
Procedure:
-
Spike this compound into pre-warmed (37°C) plasma, serum, and whole blood to a final concentration (e.g., 10 µM).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately stop the reaction by adding a cold protein precipitation agent (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of this compound.
Visualization of Pathways and Workflows
Predicted Degradation Pathways
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 3. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
(S)-N-Formylsarcolysine solubility in common lab solvents
An In-Depth Technical Guide on the Solubility of (S)-N-Formylsarcolysine and its Analogue, Melphalan (B128), in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-formylsarcolysine, with a primary focus on its closely related and well-documented analogue, melphalan. Due to the limited availability of direct solubility data for this compound, this paper presents quantitative solubility data for melphalan in common laboratory solvents to serve as a valuable reference. The potential impact of the N-formyl group on the solubility of sarcolysine is also discussed. Furthermore, this guide outlines standard experimental protocols for solubility determination and includes a visual representation of a general experimental workflow.
Introduction
This compound is a derivative of sarcolysine, an amino acid derivative of nitrogen mustard. Sarcolysine and its analogues, such as melphalan, are alkylating agents of significant interest in cancer research. The solubility of these compounds in various solvents is a critical parameter for their laboratory handling, formulation development, and in vitro and in vivo studies. This guide aims to provide researchers with the available solubility data and methodologies relevant to this compound.
Solubility of Melphalan: A Close Structural Analogue
Melphalan, or (S)-4-[bis(2-chloroethyl)amino]phenylalanine, is structurally very similar to this compound, differing only by the presence of a formyl group on the alpha-amino nitrogen in the latter. The solubility of melphalan has been documented in several common laboratory solvents and provides a strong foundational reference for estimating the solubility characteristics of its N-formylated counterpart.
Quantitative Solubility Data for Melphalan
The following table summarizes the reported solubility of melphalan in various solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL[1][2] | A common solvent for preparing stock solutions. |
| 3.5 mg/mL (11.46 mM)[3] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended. | |
| Methanol (B129727) | Approximately 2 mg/mL[1][2] | A polar protic solvent. |
| 2.8 - 5.6 mg/mL[4] | ||
| 95% Ethanol | < 0.9 mg/mL[4] | |
| 10% Aqueous Ethanol | 1.3 mg/mL[4] | |
| Water | Practically insoluble[5] | |
| Insoluble[3] |
Potential Influence of the N-Formyl Group on Solubility
The introduction of a formyl group to the alpha-amino nitrogen of sarcolysine is expected to alter its physicochemical properties, including solubility. The formyl group is an electron-withdrawing group, which will decrease the basicity of the nitrogen atom. This reduction in basicity may lead to lower solubility in acidic aqueous solutions compared to melphalan.
Conversely, the formyl group can act as a hydrogen bond acceptor and potentially a weak hydrogen bond donor. This might enhance its solubility in polar protic solvents like alcohols, and in aprotic polar solvents like DMSO, compared to the parent compound. However, without direct experimental data, these projections remain theoretical.
Experimental Protocols for Solubility Determination
A precise determination of the solubility of this compound would require experimental validation. The following outlines a general protocol for determining the solubility of a compound in various solvents.
Materials
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, Ethanol, Methanol, Acetonitrile)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Method: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the saturated supernatant, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: A flowchart of the shake-flask method for determining solubility.
Conclusion
References
Potential Therapeutic Targets of (S)-N-Formylsarcolysine: A Technical Guide
Introduction
(S)-N-Formylsarcolysine is a derivative of sarcolysine, a phenylalanine derivative of nitrogen mustard. Sarcolysine is known for its cytotoxic effects as an alkylating agent. The addition of an N-formyl group introduces a fascinating modification, suggesting a potential dual-action mechanism. N-formylated peptides are recognized by a specific class of receptors, the Formyl Peptide Receptors (FPRs), which are key players in the innate immune system.[1][2][3] This guide explores the hypothetical therapeutic potential of this compound by dissecting the known activities of its constituent parts.
Core Components and Their Known Mechanisms
Sarcolysine: The Cytotoxic Moiety
Sarcolysine, also known as melphalan, is a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent bonds with the N7 position of guanine (B1146940) in DNA. This leads to the cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately inducing apoptosis.[4]
Key Therapeutic Targets of Sarcolysine:
-
DNA: The primary target, leading to inter- and intra-strand cross-links.
-
Apoptosis Pathways: Downstream activation of apoptotic cascades in response to DNA damage.
N-Formyl Group: The Immuno-modulatory Moiety
The N-formyl group is a key feature of peptides derived from bacteria and mitochondria.[1][5] These N-formylated peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, through their interaction with Formyl Peptide Receptors (FPRs).[1][2][3]
Formyl Peptide Receptors (FPRs):
FPRs are a family of G protein-coupled receptors (GPCRs) with three identified members in humans: FPR1, FPR2, and FPR3.[1][6] They are primarily expressed on immune cells and play a crucial role in host defense and inflammation.[2][3] Ligand binding to FPRs initiates a cascade of intracellular signaling events.[6][7]
Proposed Dual-Action Mechanism of this compound
The unique structure of this compound suggests a two-pronged therapeutic approach:
-
Targeted Cytotoxicity: The N-formyl group could act as a homing device, directing the sarcolysine payload to cells expressing FPRs, such as various cancer cells that aberrantly express these receptors. This could potentially increase the therapeutic index of sarcolysine by concentrating its cytotoxic effects on target cells while minimizing systemic toxicity.
-
Immuno-modulation: Activation of FPRs by the N-formyl moiety could modulate the tumor microenvironment. Depending on the specific FPR subtype engaged and the cellular context, this could lead to either pro-inflammatory or anti-inflammatory responses, potentially enhancing anti-tumor immunity.[8]
Potential Therapeutic Targets of this compound
Based on this dual-action hypothesis, the potential therapeutic targets for this compound can be categorized as follows:
Primary Targets:
-
Formyl Peptide Receptors (FPR1, FPR2, FPR3): Particularly on cancer cells or immune cells within the tumor microenvironment.
-
DNA: Within the target cells, leading to alkylation and apoptosis.
Secondary (Downstream) Targets:
-
G-proteins (Gi): Coupled to FPRs.
-
Phospholipase C (PLC): Activated by G-protein signaling.[1][6]
-
Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38): Involved in cell proliferation, differentiation, and inflammation.[6][8]
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: A key survival pathway.[6]
-
DNA Damage Response (DDR) pathways: Activated by sarcolysine-induced DNA damage.
Data Presentation
Table 1: Summary of Sarcolysine Activity
| Parameter | Value | Cell Line/System | Reference |
| Mechanism | DNA alkylation, DNA cross-linking | Various cancer cell lines | [4] |
| Primary Target | DNA (N7 of Guanine) | In vitro | [4] |
Note: Specific IC50 values for sarcolysine vary widely depending on the cell line and experimental conditions and are therefore not included in this summary table.
Table 2: Characteristics of Formyl Peptide Receptors (FPRs)
| Receptor | Key Ligands | Primary Function | Cellular Expression | Reference |
| FPR1 | N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Chemotaxis, Pro-inflammatory response | Neutrophils, Monocytes | [1][3] |
| FPR2 | Lipoxin A4, Serum Amyloid A, Resolvin D1 | Pro- and Anti-inflammatory responses | Neutrophils, Monocytes, Epithelial cells, Cancer cells | [6] |
| FPR3 | F2L | Chemotaxis, Immune modulation | Monocytes, Dendritic cells | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of this compound on FPR-expressing and non-expressing cancer cell lines.
Methodology:
-
Cell Culture: Culture FPR-positive (e.g., specific lines of breast, lung, or gastric cancer) and FPR-negative (control) cancer cell lines in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, sarcolysine, and a specific FPR agonist (e.g., fMLP) for 24, 48, and 72 hours.
-
Viability Assessment: Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate IC50 values and compare the cytotoxicity between FPR-positive and FPR-negative cell lines to determine receptor-mediated targeting.
Protocol 2: Chemotaxis Assay
Objective: To evaluate the ability of this compound to induce chemotaxis of immune cells.
Methodology:
-
Cell Isolation: Isolate human neutrophils or monocytes from peripheral blood.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Treatment: Place a solution of this compound or a known chemoattractant (e.g., fMLP) in the lower chamber and the isolated immune cells in the upper chamber.
-
Incubation: Incubate for a sufficient time to allow cell migration.
-
Quantification: Stain and count the cells that have migrated to the lower side of the membrane.
-
Data Analysis: Compare the chemotactic index of this compound with positive and negative controls.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the activation of downstream signaling pathways upon treatment with this compound.
Methodology:
-
Cell Treatment: Treat FPR-expressing cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, phospho-p38, and markers of DNA damage like γH2AX).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the activation status of the signaling pathways.
Visualizations
Caption: Hypothetical dual-action signaling pathway of this compound.
References
- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Evolution of a Classic Alkylating Agent: A Technical Guide to the Discovery and History of Sarcolysine (Melphalan) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the discovery, history, and scientific development of sarcolysine, more commonly known as melphalan (B128), a foundational DNA alkylating agent in cancer chemotherapy. While the specific compound "N-Formylsarcolysine" does not appear to be a widely studied or formally recognized derivative in the available scientific literature, this guide delves into the rich history of modifying the core sarcolysine structure to enhance its therapeutic properties. We will examine the initial synthesis of melphalan, its mechanism of action, and the various strategies employed to generate derivatives with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and research pathways.
The Genesis of a Potent Anti-Cancer Agent: The Discovery of Sarcolysine (Melphalan)
The story of sarcolysine begins in the mid-20th century, a period of intense research into the therapeutic potential of nitrogen mustards. Melphalan, or L-3-[p-[bis(2-chloroethyl)amino]phenyl]alanine, was first synthesized in 1953.[1] This innovative molecule was a structural analog of chlorambucil, where the butyric acid fragment was replaced with the amino acid L-phenylalanine.[2] This substitution was a strategic design choice, aiming to exploit the metabolic pathways of cancer cells, which often have a high demand for amino acids, to achieve selective uptake of the cytotoxic agent.[3]
Melphalan was approved for medical use in the United States in 1964 and is recognized on the World Health Organization's List of Essential Medicines.[4] It has been a cornerstone in the treatment of various malignancies, including multiple myeloma, ovarian carcinoma, and melanoma, and is also used as a high-dose conditioning regimen before hematopoietic stem cell transplantation.[1][3]
Mechanism of Action: DNA Alkylation and Induction of Apoptosis
Melphalan exerts its cytotoxic effects through its function as a bifunctional alkylating agent.[5] The mechanism is characteristic of nitrogen mustards and involves the following key steps:
-
Formation of a Reactive Intermediate: The bis(2-chloroethyl)amino group of melphalan undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.[4]
-
DNA Alkylation: This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).[4][6]
-
Cross-Linking: As a bifunctional agent, melphalan can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA.[6]
-
Inhibition of DNA Replication and Transcription: These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and RNA transcription.[4]
-
Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6]
The Quest for Improvement: Synthesis and Evaluation of Melphalan Derivatives
Despite its success, the clinical use of melphalan can be limited by side effects and the development of drug resistance. This has spurred decades of research into the synthesis of novel melphalan derivatives with improved therapeutic indices. The primary goals of these modifications are to:
-
Enhance Cytotoxicity: Increase the potency of the drug against cancer cells.
-
Overcome Resistance: Develop compounds effective against melphalan-resistant tumors.
-
Improve Selectivity: Target cancer cells more specifically to reduce off-target toxicity.
-
Enhance Bioavailability: Improve the absorption and distribution of the drug.
While a specific "N-Formylsarcolysine" is not prominently documented, the synthesis of other derivatives has been extensively explored. For instance, one study describes a three-stage chemical synthesis of melphalan derivatives where the initial step involves the reaction of melphalan with N-formylmorpholine dimethylacetal, indicating the use of formylating agents in the synthetic pathway.[7]
The general workflow for the development of new anticancer drugs, including derivatives of existing compounds like melphalan, follows a well-established path from preclinical evaluation to clinical trials.
Quantitative Analysis of Melphalan Derivatives
Numerous studies have synthesized and evaluated the cytotoxic activity of various melphalan derivatives. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Below is a summary of IC50 values for several melphalan derivatives against different cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Melphalan (MEL) | THP1 | Acute Monocytic Leukemia | 4.86 ± 0.58 | [8] |
| EM-T-MEL | THP1 | Acute Monocytic Leukemia | 0.51 ± 0.12 | [8] |
| EM-I-MEL | THP1 | Acute Monocytic Leukemia | 3.12 ± 0.35 | [8] |
| Melphalan (MEL) | HL60 | Promyelocytic Leukemia | 2.50 ± 0.28 | [8] |
| EM-T-MEL | HL60 | Promyelocytic Leukemia | 0.52 ± 0.04 | [8] |
| Melphalan (MEL) | RPMI8226 | Multiple Myeloma | 1.15 ± 0.14 | [8] |
| EM-T-MEL | RPMI8226 | Multiple Myeloma | 0.63 ± 0.05 | [8] |
Experimental Protocols
General Synthesis of Melphalan Derivatives
The synthesis of melphalan derivatives often involves multi-step chemical reactions to modify the parent molecule. A representative, though generalized, protocol is as follows:
-
Protection of the Amino Group: To prevent unwanted side reactions, the amino group of melphalan is often protected, for example, with a tert-butoxycarbonyl (Boc) group.[9]
-
Modification of the Carboxyl Group: The carboxyl group can be esterified by reacting the protected melphalan with an appropriate alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[9]
-
Modification of the Amino Group: In some synthetic schemes, the amino group is modified. For example, it can be reacted with N-formylmorpholine dimethylacetal to introduce a morpholine-containing amidine group.[7]
-
Deprotection: The protecting group on the amino group is removed, often by treatment with an acid like hydrochloric acid in dioxane, to yield the final derivative.[9]
Cytotoxicity Assay (Resazurin Viability Assay)
The cytotoxic effects of melphalan and its derivatives are commonly assessed using a resazurin-based viability assay.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then incubated with various concentrations of the test compounds for a specified period, typically 48 hours.
-
Resazurin (B115843) Addition: A solution of resazurin is added to each well. Viable, metabolically active cells reduce resazurin to the fluorescent product resorufin.
-
Fluorescence Measurement: After a further incubation period, the fluorescence is measured using a plate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.
DNA Damage Assay (Comet Assay)
The genotoxicity of melphalan derivatives can be evaluated by their ability to cause DNA strand breaks, which can be visualized using the alkaline comet assay.[8]
-
Cell Treatment: Cells are treated with the test compounds for various durations.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualized using a fluorescence microscope.
-
Quantification: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail.[7]
Conclusion
While the specific compound "N-Formylsarcolysine" does not appear to be a focus of significant research, the parent compound, sarcolysine (melphalan), has a rich and impactful history in the field of oncology. The continuous effort to synthesize and evaluate melphalan derivatives has led to a deeper understanding of the structure-activity relationships of this class of alkylating agents and has yielded compounds with enhanced anticancer properties. The methodologies and principles outlined in this guide provide a framework for the ongoing development of novel chemotherapeutics that build upon the legacy of this important drug.
References
- 1. FIFTY YEARS OF MELPHALAN USE IN HEMATOPOIETIC STEM CELL TRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Melphalan - Wikipedia [en.wikipedia.org]
- 5. nursingcenter.com [nursingcenter.com]
- 6. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 7. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New melphalan derivatives for the treatment of retinoblastoma in combination with thermotherapy - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00211C [pubs.rsc.org]
- 10. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S)-N-Formylsarcolysine: Synthesis, Putative Spectroscopic Data, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine, also known as N-formyl melphalan (B128), is a derivative of melphalan, a bifunctional alkylating agent widely used in cancer chemotherapy. Melphalan, the L-isomer of sarcolysine, exerts its cytotoxic effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription. The introduction of a formyl group to the alpha-amino acid functionality of melphalan may alter its physicochemical properties, such as solubility and membrane permeability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This technical guide outlines a synthetic approach toward N-formylated melphalan derivatives, for which this compound is a key intermediate, and describes the established mechanism of action of melphalan.
Synthesis of N-Formylated Melphalan Derivatives
While specific data for the isolation and characterization of this compound is scarce, its formation is a key step in the synthesis of more complex melphalan analogs. Research into novel derivatives has utilized the reaction of commercially available melphalan with an N-formylating agent as an initial step.
Experimental Protocol: N-Formylation of Melphalan
A common method for the N-formylation of amines involves the use of formylating agents. In the context of synthesizing melphalan derivatives, a described method involves the reaction of melphalan with N-formylmorpholine dimethylacetal.[1][2]
Reaction Scheme:
(S)-Sarcolysine (Melphalan) is reacted with N-formylmorpholine dimethylacetal in methanol (B129727) at room temperature. This reaction is reported as the first step in a multi-stage synthesis of novel melphalan analogs.[1][2]
Detailed Protocol:
-
Reactants: Commercial grade (S)-Sarcolysine (melphalan) and a 50% molar excess of N-formylmorpholine dimethylacetal.
-
Solvent: Methanol.
-
Temperature: Room temperature.
-
Reaction Time: The mixture is typically stirred for 1 hour.[1]
-
Outcome: The product of this reaction is the morpholine (B109124) derivative of melphalan, which serves as the starting material for further synthesis of new derivatives.[2]
The following diagram illustrates the initial step in the synthesis of these novel melphalan analogs.
Caption: Synthetic workflow for the N-formylation of melphalan.
Spectroscopic Data
As previously stated, specific NMR and MS data for isolated this compound were not found. For drug development and research purposes, the synthesis and isolation of this intermediate followed by full spectroscopic characterization would be a necessary step. The expected data would be as follows:
Table 1: Expected NMR Data for this compound
| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Formyl Proton | ~8.0-8.5 | s | 1H | -CHO |
| Aromatic Protons | ~6.5-7.5 | m | 4H | Phenyl ring |
| Alpha-Proton | ~4.5-5.0 | m | 1H | Cα-H |
| Beta-Protons | ~3.0-3.5 | m | 2H | Cβ-H₂ |
| N-(CH₂CH₂Cl)₂ | ~3.6-3.8 | m | 8H | Chloroethyl groups |
| Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Assignment |
| Formyl Carbonyl | ~160-165 | -CHO |
| Carboxyl Carbonyl | ~170-175 | -COOH |
| Aromatic Carbons | ~110-140 | Phenyl ring |
| Alpha-Carbon | ~50-55 | Cα |
| Beta-Carbon | ~35-40 | Cβ |
| N-(C H₂CH₂Cl)₂ | ~50-55 | N-CH₂ |
| N-(CH₂C H₂Cl)₂ | ~40-45 | CH₂-Cl |
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z |
| [M+H]⁺ | ~333.08 |
| [M+Na]⁺ | ~355.06 |
Mechanism of Action
The biological activity of this compound is expected to be similar to its parent compound, melphalan, as the crucial bis(2-chloroethyl)amino moiety remains intact. Melphalan is a bifunctional alkylating agent that exerts its cytotoxic effects through the alkylation of DNA.[3][4][5][6]
The mechanism involves the following key steps:
-
Formation of Reactive Intermediates: The two bis-2-chloroethyl groups of melphalan form highly reactive carbonium intermediates.[2]
-
DNA Alkylation: These intermediates covalently bind to the N7 position of guanine (B1146940) bases in the DNA.[4][7]
-
Cross-linking: The bifunctional nature of melphalan allows it to form both interstrand and intrastrand cross-links in the DNA.[5]
-
Inhibition of DNA Replication and Transcription: The formation of these cross-links prevents the unwinding of the DNA double helix, which is essential for DNA replication and transcription.[4][6]
-
Induction of Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4]
The following diagram illustrates the mechanism of DNA alkylation by melphalan.
Caption: Mechanism of action of melphalan via DNA alkylation.
Conclusion
While direct spectroscopic data for this compound remains elusive in readily available literature, its role as a key intermediate in the synthesis of novel melphalan analogs is evident. The established and potent DNA alkylating mechanism of its parent compound, melphalan, provides a strong foundation for predicting the biological activity of this N-formylated derivative. Further research involving the synthesis, isolation, and comprehensive spectroscopic characterization of this compound is warranted to fully elucidate its properties and potential as a therapeutic agent. Such studies would be crucial for understanding how N-formylation impacts the drug's efficacy and safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 5. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
(S)-N-Formylsarcolysine: A Technical Guide to Purity and Characterization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific purity and characterization of (S)-N-Formylsarcolysine is limited. This guide provides a comprehensive overview based on the well-characterized parent compound, (S)-Sarcolysine (Melphalan), and established principles of organic chemistry and analytical science. The methodologies and data presented are intended to serve as a foundational resource for the synthesis, purification, and characterization of this compound.
Introduction
This compound is a derivative of Sarcolysine (also known as Melphalan), a bifunctional alkylating agent used in chemotherapy. The introduction of a formyl group to the alpha-amino acid functionality of Sarcolysine can modulate its physicochemical properties, such as solubility, stability, and pharmacokinetic profile. This technical guide outlines the prospective methods for the synthesis, purification, and in-depth characterization of this compound, providing researchers with a framework for its evaluation.
Synthesis and Purification
The synthesis of this compound can be approached through the N-formylation of the parent compound, (S)-Sarcolysine (Melphalan). A potential synthetic route involves the reaction of Melphalan (B128) with a suitable formylating agent. One such method could be adapted from the synthesis of related melphalan derivatives, which utilizes N-formylmorpholine dimethylacetal as the formylating agent in a methanolic solution at room temperature.[1]
General Synthetic Workflow:
Caption: A logical workflow for the synthesis and purification of this compound.
Purification of the crude product is critical to remove unreacted starting materials, by-products, and residual solvents. Techniques such as column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) are anticipated to be effective. Recrystallization from a suitable solvent system could also be employed to achieve high purity.
Purity Assessment
The purity of this compound should be rigorously assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended method for determining the purity of this compound and quantifying any impurities. A validated, stability-indicating HPLC method is essential for accurate analysis. Based on methods developed for Melphalan, a C18 column with a gradient elution system is likely to provide good separation.[2]
Table 1: Projected HPLC Method Parameters for this compound Purity Analysis
| Parameter | Projected Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Characterization
Comprehensive characterization is necessary to confirm the identity and structure of the synthesized this compound.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Table 2: Projected Mass Spectrometry Parameters for this compound
| Parameter | Projected Details |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Analyzer | Time-of-Flight (TOF) or Orbitrap for high resolution |
| Expected [M+H]⁺ | Calculated based on the molecular formula C₁₄H₁₈Cl₂N₂O₃ |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS analysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra will confirm the presence of the formyl group and the overall structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups of this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl Proton (-CHO) | ~8.2 (singlet) | ~163 |
| Alpha-Proton (-CH(NHCHO)-) | ~4.5-4.8 (multiplet) | ~55 |
| Aromatic Protons | ~6.6-7.2 (multiplets) | ~112-145 |
| -N(CH₂CH₂Cl)₂ Protons | ~3.6-3.8 (multiplets) | ~40-53 |
| Carboxylic Acid Proton (-COOH) | Variable, broad | ~175 |
Elemental Analysis
Elemental analysis should be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the theoretical values for the molecular formula of this compound.
Experimental Protocols
Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method as described in Table 1 and record the chromatogram.
-
Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes. For structural confirmation, perform MS/MS analysis on the parent ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR (if necessary): Acquire COSY, HSQC, and HMBC spectra to aid in signal assignment.
-
Data Processing and Analysis: Process the spectra using appropriate software and assign all proton and carbon signals to the molecular structure.
Mechanism of Action
As a derivative of Melphalan, this compound is expected to act as a DNA alkylating agent. The bis(2-chloroethyl)amino group is the pharmacologically active moiety, which forms highly reactive aziridinium (B1262131) ions that can covalently bind to the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of inter- and intrastrand cross-links, inhibiting DNA replication and transcription, and ultimately inducing apoptosis in rapidly dividing cancer cells.[3]
Caption: The proposed mechanism of action for this compound as a DNA alkylating agent.
This technical guide provides a projected framework for the synthesis, purification, and characterization of this compound. Researchers and drug development professionals are encouraged to adapt and validate these methodologies for their specific applications.
References
Methodological & Application
Application Notes and Protocols for N-Acetyl Melphalan in Cancer Cell Line Studies
A Note on (S)-N-Formylsarcolysine: Extensive literature searches did not yield specific data on the biological activity or use of this compound in cancer cell line studies. Due to this lack of available information, these application notes will focus on a closely related and well-studied compound, N-Acetyl Melphalan (B128) (N-AcMEL) . Melphalan is an isomer of sarcolysine, and N-AcMEL represents a relevant N-acyl derivative. The principles and protocols outlined here for N-AcMEL can serve as a foundational guide for investigating similar derivatives.
Introduction
N-Acetyl Melphalan (N-AcMEL) is a derivative of the alkylating agent Melphalan. Melphalan exerts its cytotoxic effects by cross-linking DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] While effective, Melphalan's use can be limited by its non-specific toxicity to both cancerous and healthy cells. N-AcMEL was synthesized to overcome this limitation. In its free form, N-AcMEL is significantly less toxic to tumor cells in vitro compared to Melphalan.[2] However, its potent cytotoxic activity can be restored and specifically targeted to cancer cells when conjugated to monoclonal antibodies (mAbs) that recognize tumor-specific antigens.[2][3] This targeted delivery approach enhances the therapeutic index, maximizing anti-tumor efficacy while minimizing systemic side effects.
These application notes provide an overview of the use of N-AcMEL, particularly in the context of antibody-drug conjugates (ADCs), for in vitro cancer cell line studies.
Data Presentation
The cytotoxicity of N-AcMEL is highly dependent on its conjugation to a targeting antibody. The following tables summarize the comparative cytotoxicity of Melphalan and its derivatives, highlighting the enhanced potency of targeted drug delivery.
Table 1: Comparative Cytotoxicity of Melphalan and its Derivatives in Hematological Malignancy Cell Lines [4]
| Compound | Cell Line | IC50 (µM) |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9 |
| THP1 (Acute Monocytic Leukemia) | 6.26 | |
| HL60 (Promyelocytic Leukemia) | 3.78 | |
| EM-MEL (Melphalan Methyl Ester) | RPMI8226 | 1.05 |
| THP1 | 0.32 | |
| HL60 | 0.77 | |
| EE-MEL (Melphalan Ethyl Ester) | RPMI8226 | 1.17 |
| THP1 | 0.35 | |
| HL60 | 0.70 | |
| EM-MOR-MEL | RPMI8226 | 3.6 |
Table 2: In Vitro Cytotoxicity of Melphalan in Various Cancer Cell Lines [4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI8226 | Multiple Myeloma | 8.9 |
| THP1 | Acute Monocytic Leukemia | 6.26 |
| HL60 | Promyelocytic Leukemia | 3.78 |
| PC-3 | Prostate Cancer | 0.77 (single dose) / 0.074 (sequential dose) (µg/ml) |
Note: The cytotoxicity of N-AcMEL alone is reported to be 75 times lower than that of Melphalan.[2]
Experimental Protocols
The following are generalized protocols for evaluating N-AcMEL and its antibody conjugates in cancer cell line studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Cell Culture
-
Cell Lines: Select cancer cell lines with varying expression levels of the target antigen for the monoclonal antibody to be used in the conjugate. A target-negative cell line should be included as a control. Examples include RPMI8226 (multiple myeloma), HL60 (promyelocytic leukemia), and THP1 (acute monocytic leukemia).[4]
-
Culture Medium: Use the appropriate culture medium and supplements (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin) as recommended for each cell line.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of N-Acetyl Melphalan-Antibody Conjugate (N-AcMEL-mAb)
The conjugation of N-AcMEL to a monoclonal antibody is a critical step. This process typically involves the use of a linker to covalently attach the drug to the antibody.
-
dot
Caption: Workflow for the synthesis of N-AcMEL-mAb conjugate.
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of N-AcMEL-mAb.
-
Materials:
-
Cancer cell lines (target-positive and target-negative)
-
N-AcMEL-mAb conjugate, unconjugated mAb, and free N-AcMEL
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the N-AcMEL-mAb conjugate, unconjugated mAb, and free N-AcMEL.
-
Treat the cells with the different concentrations of the compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines the mode of cell death induced by the N-AcMEL-mAb conjugate.
-
Materials:
-
Cancer cell lines
-
N-AcMEL-mAb conjugate
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the N-AcMEL-mAb conjugate at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
5. DNA Damage Response Analysis (Western Blotting)
This protocol assesses the activation of DNA damage signaling pathways.
-
Materials:
-
Cancer cell lines
-
N-AcMEL-mAb conjugate
-
Lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-p53, anti-phospho-CHK1/2)
-
Secondary antibodies
-
Western blotting equipment and reagents
-
-
Procedure:
-
Treat cells with the N-AcMEL-mAb conjugate for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of N-AcMEL, delivered via an antibody-drug conjugate, is the induction of DNA damage, leading to cell cycle arrest and apoptosis.
-
dot
Caption: Proposed signaling pathway for N-AcMEL-mAb conjugate.
Upon binding to a tumor-specific antigen on the cancer cell surface, the N-AcMEL-mAb conjugate is internalized through receptor-mediated endocytosis.[2] Following trafficking to the lysosome, the linker is cleaved, releasing the active N-AcMEL into the cytoplasm. N-AcMEL then translocates to the nucleus and alkylates DNA, forming interstrand crosslinks.[6] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, involving the activation of proteins such as p53, γH2A.X, and CHK1/2.[7] The activation of the DDR leads to cell cycle arrest, and if the damage is irreparable, the induction of apoptosis.[7]
Experimental Workflow Visualization
-
dot
Caption: Experimental workflow for in vitro studies of N-AcMEL-mAb.
This workflow outlines the key steps for the in vitro characterization of an N-AcMEL-antibody conjugate. It begins with the selection and culture of appropriate cancer cell lines, followed by treatment with the conjugate. Subsequent assays are performed to determine cytotoxicity, quantify apoptosis, and elucidate the underlying mechanism of action by analyzing the DNA damage response pathway.
References
- 1. dzarc.com [dzarc.com]
- 2. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial of drug-monoclonal antibody conjugates in patients with advanced colorectal carcinoma: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic effect of melphalan and pilot phase II study in hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HDAC Inhibition Synergistically Enhances Alkylator-induced DNA Damage Responses and Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-N-Formylsarcolysine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine is a derivative of sarcolysine, also known as melphalan, a bifunctional alkylating agent. Alkylating agents are a class of chemotherapy drugs that act by inhibiting the transcription and replication of DNA, thereby inducing cell death. Due to its structural similarity to melphalan, this compound is presumed to exert its biological effects through a similar mechanism, making it a compound of interest for cancer research and drug development.
These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments. The following procedures are based on the known properties of the parent compound, melphalan, and general best practices for handling similar chemical agents in a laboratory setting.
Data Presentation
Due to the limited availability of specific solubility data for this compound, the following table summarizes the recommended solvents and concentrations based on information for the parent compound, melphalan, and general practices for dissolving compounds for cell culture. It is crucial to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Concentration | Stock Solution Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | Room Temperature | Recommended as the initial solvent for creating a high-concentration stock solution.[1][2][3][4] |
| Ethanol | 1-10 mM | Room Temperature | An alternative to DMSO, though may have some intrinsic biological effects. |
| 1:1 solution of Ethanol and PBS (pH 7.2) | Lower concentrations | Room Temperature | For direct use in some assays where DMSO is not preferred. |
| 0.9% Sodium Chloride (Saline) | For final dilution | Room Temperature | Often used as the vehicle for intravenous administration of melphalan.[5][6][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Vortex briefly: Gently vortex the diluted solution to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. The stability of this compound in aqueous media may be limited.
Mandatory Visualization
Experimental Workflow for Preparing this compound for Cell Culture
Caption: Workflow for the preparation of this compound solutions for cell culture experiments.
Presumed Signaling Pathway of this compound
As a derivative of the alkylating agent melphalan, this compound is expected to induce cellular apoptosis through DNA damage. Melphalan is known to be transported into cells via the large neutral amino acid transporter 1 (LAT1).[8]
Caption: Presumed mechanism of action of this compound leading to apoptosis.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. hse.ie [hse.ie]
- 6. uhs.nhs.uk [uhs.nhs.uk]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-N-Formylsarcolysine
For Research Use Only
Disclaimer: There is currently no scientific literature available detailing the specific biological activities or established protocols for (S)-N-Formylsarcolysine. The following application notes and protocols are hypothetical and based on the known properties of its parent compound, sarcolysine (melphalan), a widely studied DNA alkylating agent. Researchers should validate these protocols and anticipated outcomes empirically.
Introduction
This compound is a derivative of sarcolysine (L-3-[p-[bis(2-chloroethyl)amino]phenyl]alanine), also known as melphalan (B128). Melphalan is a bifunctional alkylating agent used in cancer chemotherapy.[1] The addition of an N-formyl group to the sarcolysine backbone may alter its solubility, cell permeability, and biological activity. These notes outline the potential use of this compound as a research tool for studying DNA damage, cell cycle arrest, and apoptosis in cancer cell lines.
The primary hypothesized mechanism of action is DNA alkylation, characteristic of melphalan, leading to the formation of DNA cross-links and subsequent cell death.[1] A secondary, speculative role could involve interaction with formyl peptide receptors (FPRs) due to the N-formyl group, potentially modulating inflammatory pathways, though this would be a novel activity for a melphalan-based compound.
Hypothesized Mechanism of Action: DNA Damage and Apoptosis Induction
This compound, like its parent compound melphalan, is presumed to act as a DNA alkylating agent. The bis(2-chloroethyl)amino group is highly reactive and can form covalent bonds with the N7 position of guanine (B1146940) bases in DNA. This can lead to the formation of interstrand and intrastrand cross-links, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Quantitative Data
The following table presents hypothetical IC50 values for this compound in various cancer cell lines based on published data for melphalan and its derivatives.[2][3] These values should be determined experimentally for the specific cell lines of interest.
| Cell Line | Cancer Type | Hypothesized IC50 (µM) |
| RPMI 8226 | Multiple Myeloma | 8.5 |
| HL-60 | Acute Promyelocytic Leukemia | 3.5 |
| THP-1 | Acute Monocytic Leukemia | 5.0 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | > 20 |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well plate format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Plate reader (fluorescence, Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated stock solution of this compound in the appropriate vehicle (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations.
-
Add 100 µL of the 2x compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only controls.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Resazurin Addition and Incubation:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Alkaline Comet Assay for DNA Damage Assessment
This protocol is for detecting single-strand DNA breaks induced by this compound.[4][5][6]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline unwinding and electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMPA and allow it to solidify.
-
-
Cell Encapsulation:
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a defined period (e.g., 4 hours).
-
Harvest approximately 2 x 10^5 cells and resuspend in 20 µL of PBS.
-
Mix the cell suspension with 80 µL of 1% LMPA (at 37°C).
-
Pipette the mixture onto the pre-coated slide, spread evenly with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C, protected from light.[6]
-
-
DNA Unwinding:
-
Gently drain the lysis solution and place the slides in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline unwinding buffer until the slides are fully submerged.
-
Incubate for 30 minutes at 4°C to allow for DNA unwinding.[6]
-
-
Electrophoresis:
-
Perform electrophoresis in the same buffer at ~21 V (~1 V/cm) for 30 minutes at 4°C.[6]
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides by washing them three times for 5 minutes each with neutralization buffer.
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify the percentage of DNA in the tail, which is indicative of the level of DNA damage.[7]
-
Experimental Workflow Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 6. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: (S)-N-Formylsarcolysine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents by selectively delivering them to cancer cells, thereby minimizing systemic toxicity. A promising strategy involves exploiting the unique metabolic requirements of tumor cells, such as their increased demand for amino acids. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter of large neutral amino acids that is overexpressed in a wide range of human cancers and has limited expression in normal tissues.[1][2] This differential expression makes LAT1 an attractive target for delivering anticancer drugs.[2][3]
(S)-N-Formylsarcolysine, a derivative of the amino acid sarcolysine (related to melphalan, a known LAT1 substrate), presents a compelling scaffold for the design of novel targeted drug conjugates.[1] Its structural similarity to natural LAT1 substrates suggests that it could be recognized and transported by LAT1, enabling the selective uptake of conjugated payloads into cancer cells. These application notes provide a conceptual framework and detailed protocols for the synthesis, characterization, and evaluation of this compound-based drug conjugates for targeted cancer therapy.
Principle of LAT1-Mediated Drug Delivery
The core principle of this targeted delivery system relies on the selective recognition of the this compound moiety by the LAT1 transporter, which is highly expressed on the surface of many cancer cells.[1][4] Upon binding, the entire drug conjugate is internalized into the cell through receptor-mediated endocytosis.[5][6] Once inside the cell, the linker connecting the targeting ligand to the cytotoxic drug is designed to be cleaved in the specific tumor microenvironment (e.g., by lysosomal enzymes or reductive conditions), releasing the active drug to exert its therapeutic effect.[7]
Signaling Pathway and Cellular Uptake
The uptake of this compound drug conjugates is hypothesized to follow the canonical pathway for LAT1 substrates. The conjugate binds to the extracellular domain of the LAT1/4F2hc heterodimer complex.[4] This binding event triggers internalization, leading to the formation of endosomes. These endosomes mature into lysosomes, where the acidic environment and enzymatic activity facilitate the cleavage of the linker and the release of the cytotoxic payload. The released drug can then reach its intracellular target, such as DNA or microtubules, to induce cell death.
Caption: Proposed signaling pathway for LAT1-mediated uptake and action of an this compound drug conjugate.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of amino acid-drug conjugates targeting LAT1.[8][9]
Protocol 1: Synthesis of this compound-Linker-Drug Conjugate
This protocol describes a general method for conjugating a cytotoxic drug to this compound via a cleavable linker.
Materials:
-
This compound
-
Heterobifunctional linker (e.g., with NHS-ester and maleimide (B117702) groups)
-
Cytotoxic drug with a reactive group (e.g., a thiol for maleimide chemistry)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Triethylamine (TEA)
-
Purification: Silica (B1680970) gel chromatography, High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add NHS and DCC in equimolar amounts.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester activated this compound.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Coupling of Linker to Activated this compound:
-
To the reaction mixture, add the heterobifunctional linker (e.g., one with a protected amine and a maleimide group) and TEA.
-
Stir overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel chromatography.
-
-
Deprotection of the Linker (if necessary):
-
Follow standard deprotection protocols based on the protecting group used on the linker.
-
-
Conjugation of the Cytotoxic Drug:
-
Dissolve the this compound-linker intermediate in a suitable solvent (e.g., a mixture of DMF and phosphate (B84403) buffer).
-
Add the cytotoxic drug (with a free thiol group for maleimide chemistry).
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Purification of the Final Conjugate:
-
Purify the final this compound-linker-drug conjugate by reverse-phase HPLC.
-
Characterize the product by Mass Spectrometry and NMR spectroscopy.
-
Caption: Experimental workflow for the synthesis of an this compound drug conjugate.
Protocol 2: In Vitro Evaluation of LAT1-Mediated Uptake
This protocol assesses the uptake of the drug conjugate in cancer cell lines with varying LAT1 expression levels.
Materials:
-
LAT1-positive cancer cell line (e.g., MCF-7, A549)
-
LAT1-negative or low-expressing cell line (as a control)
-
This compound-linker-drug conjugate
-
Known LAT1 inhibitor (e.g., JPH203 or BCH)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture LAT1-positive and LAT1-negative cells to 80-90% confluency in appropriate culture vessels.
-
-
Uptake Assay:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with varying concentrations of the this compound-drug conjugate in culture medium for different time points (e.g., 15, 30, 60, 120 minutes).
-
For competition assays, pre-incubate a set of cells with a LAT1 inhibitor for 30 minutes before adding the drug conjugate.
-
-
Cell Lysis and Sample Preparation:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Quantification:
-
Analyze the supernatant containing the intracellular drug conjugate by a validated LC-MS/MS method to determine its concentration.
-
Normalize the drug concentration to the total protein content of the cell lysate.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of the drug conjugate on cancer cells.
Materials:
-
LAT1-positive and LAT1-negative cancer cell lines
-
This compound-linker-drug conjugate
-
Free cytotoxic drug (as a positive control)
-
Untargeted control conjugate (if available)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and the control conjugate.
-
Include untreated cells as a negative control.
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Uptake of this compound-Drug Conjugate
| Cell Line | LAT1 Expression | Time (min) | Intracellular Conjugate Concentration (ng/mg protein) |
| MCF-7 | High | 30 | Value |
| MCF-7 | High | 60 | Value |
| A549 | High | 30 | Value |
| A549 | High | 60 | Value |
| Control Cell Line | Low/Negative | 30 | Value |
| Control Cell Line | Low/Negative | 60 | Value |
| MCF-7 + Inhibitor | High | 60 | Value |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | MCF-7 (LAT1-High) (µM) | A549 (LAT1-High) (µM) | Control Cell Line (LAT1-Low) (µM) |
| This compound-Drug Conjugate | Value | Value | Value |
| Free Drug | Value | Value | Value |
| Untargeted Control Conjugate | Value | Value | Value |
Logical Relationship Diagram
The successful application of this compound in targeted drug delivery is contingent on a series of logical dependencies.
Caption: Logical framework for the development of this compound as a targeting ligand.
Conclusion
This compound holds promise as a novel targeting moiety for the development of next-generation cancer therapeutics. Its structural resemblance to known LAT1 substrates provides a strong rationale for its investigation in targeted drug delivery. The protocols and conceptual framework provided herein offer a comprehensive guide for researchers to synthesize, evaluate, and validate this compound-based drug conjugates. Successful execution of these studies could lead to the development of highly selective and potent anticancer agents with improved therapeutic windows.
References
- 1. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human LAT1–4F2hc (SLC7A5–SLC3A2) transporter complex: Physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 7. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 8. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bioactivity of (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioactivity of (S)-N-Formylsarcolysine, a derivative of the alkylating agent melphalan (B128). The primary mechanism of action for such compounds involves inducing DNA damage, leading to cell cycle arrest and apoptosis. The following assays are designed to quantify these effects in a robust and reproducible manner.
Overview of Bioactivity Assessment
The bioactivity of this compound can be determined through a series of in vitro assays that measure its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its direct impact on DNA integrity. A multi-faceted approach using a combination of these assays is recommended for a thorough characterization.
Expected Mechanism of Action: As a melphalan analog, this compound is expected to exert its cytotoxic effects by alkylating DNA. This leads to the formation of DNA adducts and inter-strand cross-links, which block DNA replication and transcription.[1][2] This damage triggers a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, the activation of the intrinsic apoptotic pathway.[3][4]
Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of this compound. These assays measure metabolic activity, which correlates with the number of viable cells.[5][6] Commonly used methods include tetrazolium reduction assays (MTT, XTT) and resazurin-based assays.[7]
MTT Assay Protocol
The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[5]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
XTT Assay Protocol
The XTT assay is another tetrazolium-based assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[6][8]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[8]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Read the absorbance at 450-490 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Data Presentation: Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | e.g., HL60 | 48 | Value |
| This compound | e.g., THP1 | 48 | Value |
| Melphalan (Control) | e.g., HL60 | 48 | Value |
| Melphalan (Control) | e.g., THP1 | 48 | Value |
Apoptosis Assays
Apoptosis is a key mechanism of cell death induced by alkylating agents.[9][10] Several assays can be used to detect and quantify different stages of apoptosis.
Caspase Activity Assay
Caspases are a family of proteases that are activated in the early stages of apoptosis.[10] Caspase-3/7, -8, and -9 activities are common markers.[11][12] This protocol describes a fluorometric assay for caspase-3/7 activity.[13][14]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the viability assays.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer on ice for 10 minutes.[13]
-
Caspase Reaction: Add the caspase substrate (e.g., DEVD-AMC for caspase-3) and reaction buffer to the cell lysate.[13][15]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[13]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[13][15]
-
Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.
Data Presentation: Caspase Activity
| Treatment | Cell Line | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | e.g., RPMI8226 | 1.0 |
| This compound (IC50) | e.g., RPMI8226 | Value |
| Melphalan (IC50) | e.g., RPMI8226 | Value |
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Flow Cytometry
In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore, can be used to detect apoptotic cells.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[16]
Experimental Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with this compound.
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]
DNA Damage Assays
Directly measuring DNA damage is crucial for confirming the mechanism of action of this compound.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17] Damaged DNA migrates further in an electric field, forming a "comet tail."[1]
Experimental Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and resuspend in PBS at a concentration of 2 x 10^5 cells/mL.[17]
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.[17]
-
Cell Lysis: Immerse the slides in a cold lysis solution for at least 1 hour to remove cell membranes and proteins.[17]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]
-
Electrophoresis: Perform electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide) and visualize using a fluorescence microscope.[1]
-
Data Analysis: Quantify the percentage of DNA in the comet tail as a measure of DNA damage.[1]
Data Presentation: DNA Damage (Comet Assay)
| Treatment | Cell Line | Incubation Time (h) | % DNA in Comet Tail (Mean ± SD) |
| Vehicle Control | e.g., THP1 | 24 | Value |
| This compound (IC50) | e.g., THP1 | 24 | Value |
| Melphalan (IC50) | e.g., THP1 | 24 | Value |
Visualizations
Signaling Pathway
References
- 1. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunostimulatory Effects of Melphalan and Usefulness in Adoptive Cell Therapy with Antitumor CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 17. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
Application Notes and Protocols for (S)-N-Formylsarcolysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and experimental use of (S)-N-Formylsarcolysine. This document is intended for laboratory personnel trained in handling potentially hazardous chemical compounds.
Introduction
This compound is a derivative of melphalan (B128), a nitrogen mustard alkylating agent used in chemotherapy.[1] Like other nitrogen mustards, it is a potent cytotoxic agent.[2] The formylation of the amino group is a chemical modification that can alter the compound's activity and toxicity profile.[3][4][5] This document outlines the necessary precautions and procedures for its safe use in a research environment.
Safety and Handling
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[6]
-
Lab Coat: A lab coat must be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a respirator is necessary to avoid breathing dust.[3]
Engineering Controls
-
Chemical Fume Hood/Biological Safety Cabinet: All weighing and preparation of solutions of this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[5]
Spill and Waste Disposal
-
Spill Response: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institutional safety office.
-
Waste Disposal: All waste materials contaminated with this compound, including pipette tips, tubes, and absorbent materials, must be disposed of as hazardous chemical waste according to institutional and local regulations.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Storage Conditions
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Protect from light and moisture. For long-term storage, temperatures of -20°C are recommended.[7]
-
Solutions: this compound, like its parent compound melphalan, is unstable in aqueous solutions. Solutions should be prepared fresh for each experiment. If short-term storage is necessary, solutions in 0.9% sodium chloride can be stored for a limited time at refrigerated temperatures (2-8°C).[6] It is recommended to use solutions within a few hours of preparation.[7]
Stability Data (Based on Melphalan)
The stability of nitrogen mustards is highly dependent on the solvent and temperature. The following table summarizes the stability of melphalan, which can be used as a guideline for this compound.
| Solvent | Concentration | Temperature | t95 (Time to 5% degradation) | Reference |
| 0.9% Sodium Chloride | 20 µg/mL | Room Temperature (21.5°C) | 1.5 hours | [7] |
| 0.9% Sodium Chloride | 20 µg/mL | 5°C | 20 hours | [7] |
| RPMI Medium + 10% FBS | - | 37°C | Half-life of 1.13 hours | [7] |
| 0.9% Sodium Chloride | 2 mg/mL | 5°C | 24 hours | [6] |
| 0.9% Sodium Chloride | 4 mg/mL | Room Temperature (25°C) | 8 hours | [6] |
Experimental Protocols
The following are example protocols for common experiments involving cytotoxic compounds like this compound.
Preparation of Stock Solutions
-
Calculate the required amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
In a chemical fume hood, weigh the powder using an analytical balance.
-
Add the appropriate solvent (e.g., DMSO, followed by dilution in saline or cell culture medium) to the powder to achieve the final stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Use the stock solution immediately for preparing working dilutions.
In Vitro Cytotoxicity Assay (Resazurin Viability Assay)
This protocol is adapted from studies on melphalan derivatives.[3][4][5]
-
Cell Seeding: Seed cancer cell lines (e.g., RPMI-8226, HL-60) in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the cells and incubate for 48 hours.[3]
-
Resazurin (B115843) Addition: Add resazurin solution to each well to a final concentration of 10 µg/mL and incubate for 90 minutes.[3]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~530 nm and an emission of ~590 nm using a plate reader.[3]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Damage Assessment (Comet Assay)
This protocol provides a method to assess the genotoxicity of this compound.[4][5]
-
Cell Treatment: Treat cells with this compound at various concentrations and time points (e.g., 4, 24, 48 hours).[4]
-
Cell Embedding: Mix a small volume of treated cell suspension with low melting point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize using a fluorescence microscope.[5]
-
Data Analysis: Quantify the percentage of DNA in the comet tail as a measure of DNA damage.[4]
Quantitative Data
The following tables summarize the in vitro cytotoxicity of melphalan and its derivatives, which can serve as a reference for the expected activity of this compound.
Table 1: IC50 Values of Melphalan and its Derivatives in Human Cancer Cell Lines [3]
| Compound | RPMI-8226 (µM) | THP-1 (µM) | HL-60 (µM) |
| Melphalan | 8.90 | 6.26 | 3.78 |
| EE-MEL | 0.53 | 0.58 | 0.54 |
| EM-MEL | 0.54 | 0.55 | 0.53 |
Table 2: IC50 Values of Melphalan and its Derivatives in Peripheral Blood Mononuclear Cells (PBMCs) [3]
| Compound | IC50 (µM) |
| EE-MEL | 2.20 |
| EM-MEL | 2.39 |
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. The Nitrogen Mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-N-Formylsarcolysine in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine is a derivative of sarcolysine, which itself is a component of the well-known alkylating agent melphalan (B128). Melphalan is a nitrogen mustard drug used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1] The addition of a formyl group to the sarcolysine structure may alter its physicochemical properties, such as solubility, stability, and membrane permeability, potentially leading to improved therapeutic efficacy and a better safety profile. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in animal models, based on the established knowledge of melphalan and its derivatives.
Putative Mechanism of Action
It is hypothesized that this compound acts as a DNA alkylating agent, similar to its parent compound melphalan. The proposed mechanism involves the formation of highly reactive aziridinium (B1262131) ions that can form covalent bonds with the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2]
Caption: Putative mechanism of action for this compound.
Data Presentation: In Vitro Cytotoxicity of Related Compounds
While specific data for this compound is not publicly available, the following table summarizes the in vitro cytotoxicity (IC50 values) of melphalan and one of its derivatives, EM-T-MEL, against various human cancer cell lines. This data serves as a benchmark for the expected potency of related compounds.[3]
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HL60 | Acute Promyelocytic Leukemia | Melphalan | ~10 |
| HL60 | Acute Promyelocytic Leukemia | EM-T-MEL | ~2 |
| THP1 | Acute Monocytic Leukemia | Melphalan | >10 |
| THP1 | Acute Monocytic Leukemia | EM-T-MEL | ~1 |
| RPMI8226 | Multiple Myeloma | Melphalan | ~8 |
| RPMI8226 | Multiple Myeloma | EM-T-MEL | ~4 |
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the antitumor activity of a novel compound like this compound in a xenograft animal model.
Caption: General workflow for in vivo anticancer efficacy studies.
Protocol for a Human Tumor Xenograft Study in Mice
This protocol describes a general procedure for evaluating the in vivo antitumor activity of this compound using a subcutaneous human tumor xenograft model in immunodeficient mice.
1. Animal Model Selection and Acclimatization
-
Animal Strain: Severe Combined Immunodeficient (SCID) or athymic nude mice are commonly used for xenograft studies.
-
Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 grams.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment. House them in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation
-
Cell Line: Select a human cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma).
-
Cell Preparation: Culture the cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Preparation and Administration of this compound
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80). The final concentration of the vehicle components should be non-toxic to the animals.
-
Dose Levels: Based on in vitro cytotoxicity data and preliminary toxicity studies, select at least two dose levels for the efficacy study.
-
Administration: Administer the compound via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) according to the planned dosing schedule (e.g., once daily, three times a week). The vehicle control group should receive the vehicle only.
5. Monitoring and Endpoint
-
Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Euthanize the animals if they show signs of excessive distress or if their body weight loss exceeds 20%.
6. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.
-
Survival Analysis: If the study design includes survival as an endpoint, use Kaplan-Meier curves and log-rank tests to analyze the survival data.
-
Histopathology: At the end of the study, tumors and major organs can be collected for histopathological analysis to assess the drug's effect on tumor morphology and to identify any potential organ toxicities.
Conclusion
These application notes provide a foundational framework for the in vivo investigation of this compound. Given the lack of specific data for this compound, the protocols and expected outcomes are based on the well-established pharmacology of the related alkylating agent, melphalan. Researchers should use this information as a guide and perform necessary pilot studies to determine the optimal formulation, dosing regimen, and animal model for their specific research questions. Careful and systematic evaluation is crucial to unlocking the potential therapeutic benefits of this compound.
References
Application Note: Quantitative Analysis of (S)-N-Formylsarcolysine in Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed analytical method for the sensitive and selective quantification of (S)-N-Formylsarcolysine in biological tissue samples. The protocol outlines procedures for tissue homogenization, sample extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow is intended for researchers, scientists, and professionals in drug development engaged in pharmacokinetic and metabolic studies involving sarcolysine and its derivatives.
Introduction
This compound is a potential metabolite of sarcolysine, an alkylating agent used in chemotherapy. The analysis of drug metabolites in tissue is crucial for understanding drug distribution, efficacy, and potential toxicity. N-formylation is a metabolic pathway that can alter the pharmacological properties of a compound.[1] N-formyl amino acids, such as N-formyl-L-methionine, play a role in biological processes like the initiation of protein synthesis in bacteria.[2][3][4] Therefore, a robust analytical method for the detection of this compound is essential for preclinical and clinical research.
This method employs a tissue homogenization step, followed by protein precipitation and solid-phase extraction for sample clean-up. Detection and quantification are achieved using a highly sensitive and specific LC-MS/MS method.
Signaling Pathway Context
The formation of this compound can be conceptualized as a metabolic modification of the parent drug, sarcolysine. This N-formylation process involves the addition of a formyl group to the amino group of sarcolysine.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in tissue is depicted below. It begins with tissue sample preparation and concludes with data analysis.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative performance parameters for the described LC-MS/MS method. These values are representative of what would be expected from a fully validated bioanalytical method.
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Tissue Homogenization
This protocol describes the mechanical homogenization of tissue samples to release the analyte of interest.
Materials:
-
Frozen tissue sample (e.g., liver, tumor)
-
Lysis Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[5]
-
Bead homogenizer with ceramic or stainless steel beads
-
Ice
Procedure:
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Place the tissue in a 2 mL homogenization tube containing beads.
-
Add ice-cold Lysis Buffer at a ratio of 1:9 (w/v), for example, 900 µL of buffer for 100 mg of tissue.[5]
-
Homogenize the tissue using a bead homogenizer. The homogenization parameters (e.g., speed, time) should be optimized for the specific tissue type. A typical starting point is 2-3 cycles of 30-60 seconds at a high setting, with cooling on ice between cycles.
-
Keep the homogenate on ice to minimize enzymatic degradation.[7]
Sample Extraction and Clean-up
This protocol details the extraction of this compound from the tissue homogenate using protein precipitation followed by solid-phase extraction.
Part A: Protein Precipitation
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Acetonitrile (B52724) (ACN), pre-chilled to -20°C[8]
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
Procedure:
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 400 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to homogenate).[8]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[6][8]
-
Carefully collect the supernatant without disturbing the protein pellet.
Part B: Solid-Phase Extraction (SPE)
For an acidic compound like this compound, an anion-exchange SPE cartridge can be used for effective clean-up.[9][10][11]
Materials:
-
Supernatant from protein precipitation
-
Anion-exchange SPE cartridge (e.g., quaternary amine-based)[9]
-
SPE manifold
-
Deionized water
-
Elution solvent (e.g., 2-5% formic acid in methanol)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Pass 1 mL of the sample loading buffer (similar to the sample matrix, e.g., 80% acetonitrile in water) through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 80% acetonitrile in water) to remove neutral and basic impurities.
-
Elution: Elute the this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Source Parameters: Optimized for the specific instrument, including nebulizer gas, drying gas temperature and flow, and capillary voltage.
Note: The specific MRM transitions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Conclusion
The presented application note provides a comprehensive and detailed framework for the quantitative analysis of this compound in tissue samples. The combination of efficient sample preparation and sensitive LC-MS/MS detection allows for reliable quantification, which is essential for advancing research in drug metabolism and pharmacokinetics. The protocols can be adapted and optimized for specific tissue types and instrumentation.
References
- 1. N-Formylation of an aromatic amine as a metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Formyl-L-methionine (HMDB0001015) [hmdb.ca]
- 3. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. rbm.iqvia.com [rbm.iqvia.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solid Phase Extraction Explained [scioninstruments.com]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of (S)-N-Formylsarcolysine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Formylsarcolysine is a derivative of sarcolysine, which belongs to the class of nitrogen mustards. While specific data on this compound is limited, its structural similarity to melphalan (B128), a well-characterized alkylating agent, suggests a comparable mechanism of action. Alkylating agents are known to induce cytotoxicity by forming covalent bonds with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] This document provides detailed protocols for the analysis of apoptosis, cell cycle progression, and oxidative stress in cells treated with this compound using flow cytometry, based on the known effects of the related compound, melphalan.
Presumed Mechanism of Action
This compound is presumed to act as a bifunctional alkylating agent, similar to melphalan.[1] This involves the formation of highly reactive aziridinium (B1262131) ions that can form covalent cross-links with DNA nucleophilic sites. This DNA damage triggers a cellular stress response, leading to:
-
Cell Cycle Arrest: Activation of DNA damage checkpoints, primarily causing cells to accumulate in the S and G2/M phases of the cell cycle to allow for DNA repair.[1][2][3]
-
Apoptosis Induction: If DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis) through various pathways, including caspase activation and mitotic catastrophe.[1][4]
-
Oxidative Stress: Depletion of intracellular antioxidants like glutathione (B108866) (GSH) and an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.[5][6][7][8]
Data Presentation
The following tables present hypothetical quantitative data representing the expected outcomes of flow cytometry analysis after treating a human multiple myeloma cell line (e.g., RPMI 8226) with this compound. The data is modeled on the known dose- and time-dependent effects of melphalan.[1][3][9]
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Incubation Time (h) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Untreated Control | 0 | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 48 | 80.4 ± 3.5 | 10.1 ± 1.2 | 9.5 ± 1.8 |
| This compound | 5 | 48 | 55.7 ± 4.2 | 25.3 ± 2.5 | 19.0 ± 2.1 |
| This compound | 10 | 48 | 25.1 ± 3.8 | 40.5 ± 3.1 | 34.4 ± 2.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | Concentration (µM) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Untreated Control | 0 | 24 | 55.3 ± 2.8 | 24.1 ± 1.9 | 20.6 ± 1.5 | 1.5 ± 0.4 |
| This compound | 5 | 24 | 30.1 ± 2.2 | 35.8 ± 2.1 | 32.1 ± 2.0 | 2.0 ± 0.6 |
| This compound | 5 | 48 | 20.5 ± 1.9 | 28.3 ± 2.5 | 45.2 ± 3.1 | 6.0 ± 1.1 |
| This compound | 10 | 48 | 15.2 ± 1.5 | 20.1 ± 1.8 | 50.5 ± 3.5 | 14.2 ± 1.9 |
Table 3: Intracellular Reactive Oxygen Species (ROS) Measurement
| Treatment Group | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) of DCF | Fold Change in ROS vs. Control |
| Untreated Control | 0 | 24 | 150 ± 15 | 1.0 |
| This compound | 5 | 24 | 450 ± 35 | 3.0 |
| This compound | 10 | 24 | 780 ± 50 | 5.2 |
| Positive Control (H₂O₂) | 100 | 1 | 1200 ± 80 | 8.0 |
Experimental Protocols
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with varying concentrations of this compound for the desired time periods. Include an untreated control.
-
Harvest cells, including both adherent and floating populations.
-
-
Staining:
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use FITC (for Annexin V) and PE or PerCP (for PI) channels.
-
Set up compensation and quadrants using single-stained and unstained controls.
-
Collect at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often considered artifacts of preparation)
-
-
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
PBS
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest treated and untreated cells (approximately 1 x 10⁶ cells per sample).
-
Wash cells once with cold PBS.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI channel (FL2 or PE-Texas Red).
-
Use software (e.g., ModFit LT, FlowJo) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. The software will also identify a sub-G1 peak, indicative of apoptotic cells with fragmented DNA.[3]
-
Protocol for Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol measures the levels of intracellular ROS using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).
Materials:
-
H₂DCFDA (or similar ROS detection reagent)
-
PBS or Hanks' Balanced Salt Solution (HBSS)
-
Treated and untreated cell suspensions
-
Positive control (e.g., H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Harvest treated and untreated cells.
-
Wash cells once with warm PBS or HBSS.
-
Resuspend the cells in pre-warmed PBS or HBSS containing 5-10 µM H₂DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, analyze the samples immediately on a flow cytometer.
-
Use the FITC channel to detect the fluorescence of dichlorofluorescein (DCF), the oxidized product of H₂DCFDA.
-
Collect data for at least 10,000 events per sample.
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
For a positive control, treat a separate sample of unstained cells with a known ROS inducer like H₂O₂ before H₂DCFDA staining.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Presumed signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell cycle arrest and DNA damage after melphalan treatment of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melphalan-induced apoptosis in multiple myeloma cells is associated with a cleavage of Mcl-1 and Bim and a decrease in the Mcl-1/Bim complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melphalan induces cardiotoxicity through oxidative stress in cardiomyocytes derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpreting cell cycle effects of drugs: the case of melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-N-Formylsarcolysine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of (S)-N-Formylsarcolysine, also known as N-Formylmelphalan.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The N-formylation of the primary amine on the sarcolysine (melphalan) backbone may be slow or incomplete.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Reagent Quality and Stoichiometry: The purity and reactivity of your formylating agent are critical.
-
Solution: Use a fresh, high-purity formylating agent. Acetic formic anhydride, for example, is sensitive to moisture and can decompose.[1] Ensure you are using the correct molar equivalents; an insufficient amount of the formylating agent will result in an incomplete reaction, while a large excess might lead to side products.
-
-
Substrate Degradation: Melphalan (B128) contains two reactive bis(2-chloroethyl)amino groups which can undergo hydrolysis, especially under harsh pH or high-temperature conditions.
-
Solution: Maintain mild reaction conditions. Use a non-aqueous solvent if possible and control the temperature carefully. A procedure using formic acid in toluene (B28343) with a Dean-Stark trap can be effective by removing water as it forms.[1]
-
-
Catalyst Inefficiency: If using a catalyzed reaction (e.g., with formic acid), the catalyst may be deactivated or insufficient.
Q2: I am observing significant impurity formation. How can I identify and minimize side products?
A2: Impurities often arise from side reactions involving the various functional groups in the melphalan molecule.
-
O-Formylation: While melphalan does not have a hydroxyl group, this is a common issue in formylating molecules that do. The principles for achieving selectivity are relevant.
-
Solution: Selective N-formylation over O-formylation is typically achieved by using milder formylating agents and controlling the temperature, as the amine group is generally more nucleophilic than the hydroxyl group.[3]
-
-
Di-formylation: It is possible, though less common for this substrate, that the reaction occurs at unintended sites.
-
Solution: Adjusting the stoichiometry of the reagents is the primary method to control the degree of formylation. Using just over one equivalent of the formylating agent can help prevent multiple additions.
-
-
Racemization: The chiral center of (S)-sarcolysine can be susceptible to racemization under harsh conditions.
-
Solution: Employing mild reaction conditions is crucial. A practical method using aqueous 85% formic acid in toluene has been shown to cause no racemization in the N-formylation of other amino acids.[1]
-
-
Degradation Products: As mentioned, the chloroethyl groups can hydrolyze.
-
Solution: Use anhydrous solvents where possible and avoid prolonged exposure to acidic or basic aqueous conditions during workup.
-
Q3: How can I effectively monitor the progress of the reaction?
A3: Proper reaction monitoring is key to achieving optimal yield and purity.
-
TLC Analysis: This is a quick and effective method.
-
Procedure: Use a suitable solvent system (e.g., a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane) to achieve good separation between the starting material (melphalan), the product (N-Formylsarcolysine), and any major impurities. Visualize the spots using a UV lamp. The product should have a different Rf value than the starting material.
-
-
LC-MS Analysis: For more precise monitoring.
-
Procedure: This technique can confirm the disappearance of the starting material and the appearance of the product, identified by its specific mass-to-charge ratio (m/z). This is particularly useful for identifying minor byproducts.
-
Q4: What is the best method for purifying the final product?
A4: The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for achieving high purity.
-
Procedure: Use silica (B1680970) gel as the stationary phase with a gradient elution system, starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane) to elute the product.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.
-
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography can be used, although it is typically more expensive and time-consuming.
Data Presentation: Comparison of Formylation Methods
Table 1: N-Formylation of Various Amines with Formic Acid
| Amine Substrate | Formylating System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | 85% Formic Acid / Toluene (Dean-Stark) | Reflux | 9 | 98 | [1] |
| Aniline | Formic Acid / 5 mol% I₂ | 70 | 2 | Excellent | [2] |
| Benzylamine | Formic Acid / 1 mol% Fe-Catalyst | 80 | 2 | >99 | [4] |
| N-methylaniline | Formic Acid / 50 mol% ZnO | 70 | 0.17 | 98 | [2] |
Table 2: Comparison of Different Formylating Agents for Amino Group Protection
| Amine Substrate | Formylating Agent | Conditions | Time | Yield (%) | Reference |
| Sterically Hindered Amine | Acetic Formic Anhydride | -20 °C | < 15 min | 97-100 | [2] |
| Various Amino Acids | Acetic Formic Anhydride | Mild | - | Satisfactory | [5][6] |
| N-methylaniline | CO₂ / Phenylsilane | 25 °C | - | 92 | [7] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound are provided below.
Protocol 1: N-Formylation using N-(dimethoxymethyl)morpholine
This method is based on a procedure described for the synthesis of melphalan derivatives.
-
Materials:
-
(S)-Sarcolysine (Melphalan) (1.0 equiv)
-
N-(dimethoxymethyl)morpholine (1.2 equiv)
-
Anhydrous Methanol
-
Diethyl Ether
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., argon).
-
Dissolve (S)-Sarcolysine (1 mmol, 305 mg) in anhydrous methanol (30 mL).
-
To this solution, add N-(dimethoxymethyl)morpholine (1.2 mmol, 195 mg).
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Monitor the reaction until the starting material has disappeared, as confirmed by TLC.
-
Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.
-
To the residue, add a small amount of methanol (4 mL) to form a slurry, then add diethyl ether (35 mL) to precipitate the product.
-
Filter the precipitated solid, wash it with diethyl ether, and dry it under vacuum to obtain this compound.
-
Protocol 2: General N-Formylation using Formic Acid
This is a general and practical method adapted for sarcolysine, known to preserve chirality.[1]
-
Materials:
-
(S)-Sarcolysine (Melphalan) (1.0 equiv)
-
85% Aqueous Formic Acid (1.2 equiv)
-
Toluene
-
Dean-Stark apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, create a mixture of (S)-Sarcolysine (1 g) and toluene.
-
Add 1.2 equivalents of 85% aqueous formic acid to the mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing for 4-9 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to yield the crude N-formyl product.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Experimental Workflow
This diagram illustrates the typical sequence of steps for the synthesis and purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of (S)-N-Formylsarcolysine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (S)-N-Formylsarcolysine in solution. The information is presented in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
Q1: I am observing a rapid loss of my this compound in aqueous solution. What are the likely causes?
Rapid degradation of this compound in aqueous solutions is likely due to hydrolysis. As a nitrogen mustard derivative, the bis(2-chloroethyl)amino group is susceptible to reaction with water. Additionally, the N-formyl group can undergo hydrolysis, particularly under acidic conditions. Key factors that accelerate this degradation are elevated temperature and suboptimal pH of the solution.
Q2: My experimental results are inconsistent. Could this be related to the stability of my compound?
Inconsistent experimental results can be a strong indicator of compound instability. The degradation of this compound leads to the formation of less active or inactive products, which can affect the outcome of your experiments. It is crucial to handle the compound under conditions that preserve its integrity throughout your experimental workflow.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Control the temperature: Prepare and handle solutions at low temperatures (e.g., on ice) whenever possible. For longer-term storage, freezing the solution at -20°C is advisable.[1][2]
-
Choose an appropriate solvent: Saline solutions (0.9% NaCl) have been shown to be better for the stability of the related compound melphalan (B128) than phosphate-buffered saline.[1][2]
-
Use freshly prepared solutions: Due to its limited stability in solution, it is best to prepare solutions of this compound immediately before use.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
Based on its structural similarity to melphalan, a well-studied nitrogen mustard compound, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis of the bis(2-chloroethyl)amino moiety. This proceeds through the formation of a highly reactive aziridinium (B1262131) ion, which then reacts with water to form monohydroxy and subsequently dihydroxy derivatives.[3][4] A secondary degradation pathway could involve the hydrolysis of the N-formyl group, particularly in acidic conditions.
What is the expected shelf-life of this compound in solution?
The shelf-life of this compound in solution is highly dependent on the storage conditions. For its analogue melphalan, stability in 0.9% sodium chloride at room temperature is limited, with significant degradation occurring within hours.[5][6][7] However, when stored at -20°C, solutions can be stable for several months.[1][2]
How does pH affect the stability of this compound?
The stability of nitrogen mustards is pH-dependent. While specific data for this compound is not available, melphalan has been shown to degrade under both acidic and basic conditions.[8] It is advisable to maintain the pH of the solution close to neutral and to avoid buffers that may catalyze degradation.
Are there any stabilizing agents that can be used with this compound?
For melphalan, formulation with cyclodextrins (like Captisol) has been shown to significantly enhance its stability in solution by forming inclusion complexes that protect the drug from hydrolysis.[9] A similar approach could potentially be explored for this compound.
Data on Melphalan Stability
The following tables summarize stability data for melphalan, which can serve as a proxy for understanding the stability of this compound.
Table 1: Stability of Melphalan in 0.9% Sodium Chloride at Room Temperature
| Concentration | Stability (Time to >10% degradation) | Reference |
| 0.5 mg/mL | < 2 hours | [6][7] |
| 2.0 mg/mL | ~2 hours | [6][7] |
| 4.0 mg/mL | Up to 8 hours | [6][7] |
Table 2: Effect of Temperature on Melphalan Stability in Normal Saline
| Temperature | Time to 5% Loss of Activity (t0.95) | Reference |
| 21.5°C | 1.5 hours | [1][2] |
| 5°C | 20 hours | [1][2] |
| -20°C | > 7 months | [1][2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) with 0.9% NaCl).
-
Dilute the stock solution to the desired experimental concentration in the test buffer or medium (e.g., 0.9% NaCl, PBS, cell culture medium).
-
-
Incubation:
-
Aliquot the solution into several vials and incubate them under the desired conditions (e.g., specific temperature, light exposure).
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.
-
Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the degradation rate and the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Postulated degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors affecting the degradation rate.
References
- 1. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]
- 3. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melphalan - Wikipedia [en.wikipedia.org]
- 5. Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Melphalan in 0.9% Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting (S)-N-Formylsarcolysine Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (S)-N-Formylsarcolysine in cell culture media. The following information is based on the known properties of its parent compound, melphalan (B128) (L-sarcolysine), and general principles of compound solubility in biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a derivative of melphalan, a phenylalanine nitrogen mustard. Melphalan itself is practically insoluble in water.[1] The addition of a formyl group to the amino acid structure can alter its physicochemical properties, including solubility. Precipitation in aqueous solutions like cell culture media can occur if the concentration exceeds its solubility limit, or due to interactions with media components, pH shifts, or temperature changes.[2]
Q2: My this compound precipitated immediately after I added my DMSO stock to the media. What happened?
This is a common phenomenon known as "crashing out." It typically occurs when a compound dissolved in a highly soluble organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it has poor solubility.[3] The organic solvent disperses quickly, leaving the compound to precipitate in the aqueous environment.
Q3: I observed precipitation after incubating my plates for several hours. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Moving from room temperature to a 37°C incubator can alter solubility.[2]
-
pH Changes: The CO2 environment in an incubator can lower the pH of the media, potentially affecting the solubility of pH-sensitive compounds.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components over time, forming insoluble complexes.[4]
-
Evaporation: Media evaporation can increase the compound's concentration, leading to precipitation.
Q4: How can I differentiate between compound precipitation and microbial contamination?
A visual inspection under a microscope is the best way to differentiate. Compound precipitates often appear as crystalline or amorphous particulate matter.[2] Bacterial contamination will appear as small, often motile rods or spheres, while yeast will look like budding oval shapes. Fungal contamination typically presents as filamentous hyphae.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the media is higher than its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of media causes the compound to "crash out." | Prepare an intermediate dilution in pre-warmed media or perform a serial dilution. Add the stock solution dropwise while gently vortexing the media. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound. | Pre-warm media to 37°C before adding the compound. Minimize the time culture vessels are outside the incubator. |
| pH Shift in Media | The CO2 environment in the incubator can alter the media pH, affecting compound solubility. | Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider using media with HEPES buffer for additional pH stability. |
| Interaction with Media Components | The compound may bind to serum proteins or interact with salts in the media, leading to precipitation over time.[4] | If using serum, try reducing the serum concentration or using a serum-free formulation for a short initial treatment period. Test different basal media formulations. |
| Media Evaporation | Evaporation increases the concentration of all media components, potentially exceeding the solubility of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids. |
| Stock Solution Instability | Repeated freeze-thaw cycles can lead to degradation or precipitation of the compound in the stock solution. | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Parent Compound (Melphalan) Solubility Data:
-
Solvent Selection: Based on the properties of melphalan, DMSO is a suitable solvent for preparing a stock solution.[5]
-
Preparation:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (with serum and other supplements) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your stock solution in pre-warmed media. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could first dilute the stock 1:10 in media to get a 1 mM solution.
-
-
Final Dilution:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed media.
-
Crucially, add the compound solution dropwise while gently swirling or vortexing the media. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the media is below 0.5% (ideally <0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for diluting this compound.
References
Technical Support Center: Optimizing In Vitro Experiments for Novel N-Formyl Amino Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals working with novel compounds, such as (S)-N-Formylsarcolysine, for which specific in vitro data may not be readily available. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your in vitro dosage and characterize the biological effects of your compound.
Frequently Asked Questions (FAQs)
Q1: I cannot find any literature on the effective dosage range for my N-formyl amino acid derivative. Where should I start?
A1: When working with a novel compound, it's essential to establish a dose-response curve. We recommend starting with a broad concentration range, for example, from nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM), to identify the concentration at which your compound elicits a biological response. A preliminary cytotoxicity assay is a good starting point.
Q2: My compound is precipitating in the cell culture medium. What can I do?
A2: Solubility is a common issue with novel compounds.[1] Consider the following troubleshooting steps:
-
Solvent: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol). Note that high concentrations of some solvents can be toxic to cells. Always include a vehicle control in your experiments.
-
Final Concentration: The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5%.
-
Preparation: Try warming the medium slightly before adding your compound. Add the compound dropwise while gently vortexing the medium.
-
Formulation: If solubility issues persist, you may need to consider alternative formulations, such as using pluronic F-68 or other solubilizing agents.
Q3: I am observing high variability between my experimental replicates. What are the potential causes?
A3: High variability can stem from several factors:
-
Cell Health: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.
-
Compound Stability: Your compound might be unstable in the cell culture medium over the incubation period. Consider performing a time-course experiment to assess its stability.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
-
Assay Performance: Ensure your assay is optimized and performing within its linear range.
Q4: How do I determine if my compound is inducing apoptosis or necrosis?
A4: Several assays can differentiate between apoptosis and necrosis. A common method is using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[2][3][4]
-
Early Apoptosis: Annexin V positive, PI negative cells.
-
Late Apoptosis/Necrosis: Annexin V positive, PI positive cells.
-
Necrosis: Annexin V negative, PI positive cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at any tested concentration. | - Compound is inactive in the chosen cell line.- Insufficient incubation time.- Compound degradation. | - Test on a different cell line.- Perform a time-course experiment (e.g., 24h, 48h, 72h).- Assess compound stability in media. |
| High background signal in assays. | - Reagent contamination.- Cell stress.- Improper washing steps. | - Use fresh, sterile reagents.- Handle cells gently and ensure optimal culture conditions.- Follow the assay protocol carefully, especially washing steps. |
| Inconsistent IC50 values across experiments. | - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in incubator conditions (CO2, temperature). | - Use cells within a defined passage number range.- Optimize and standardize cell seeding density.- Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the effect of a novel compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other novel compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps to detect apoptosis induction by a novel compound using flow cytometry.[2][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other novel compound)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of your compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Quantitative data should be organized into clear tables for easy comparison. Below are template tables to be populated with your experimental data.
Table 1: Cytotoxicity of this compound in Various Cell Lines This table is a template. Please replace the placeholder data with your experimental results.
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| Cell Line A | 24 | e.g., 50.2 ± 4.5 |
| 48 | e.g., 25.8 ± 3.1 | |
| 72 | e.g., 12.5 ± 1.8 | |
| Cell Line B | 24 | e.g., >100 |
| 48 | e.g., 85.3 ± 7.9 |
| | 72 | e.g., 60.1 ± 5.4 |
Table 2: Apoptosis Induction by this compound in Cell Line A at 48h This table is a template. Please replace the placeholder data with your experimental results.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|
| Vehicle Control | e.g., 2.1 ± 0.5 | e.g., 1.5 ± 0.3 |
| 10 | e.g., 15.4 ± 2.1 | e.g., 5.8 ± 1.1 |
| 25 | e.g., 35.2 ± 3.8 | e.g., 12.6 ± 2.3 |
| 50 | e.g., 55.9 ± 5.2 | e.g., 25.1 ± 3.5 |
Visualizations
Diagrams can help visualize experimental workflows and potential signaling pathways.
Caption: General experimental workflow for in vitro dosage optimization.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
How to increase the bioavailability of (S)-N-Formylsarcolysine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments aimed at increasing the bioavailability of (S)-N-Formylsarcolysine.
Frequently Asked Questions (FAQs)
Q1: We are observing low and highly variable oral bioavailability for this compound in our preclinical animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a known challenge for peptide-like molecules, including derivatives of sarcolysine (melphalan). Several factors could be contributing to this issue in your experiments:
-
Poor Aqueous Solubility: this compound, despite the formyl group potentially increasing lipophilicity, may still exhibit poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Enzymatic Degradation: The compound might be susceptible to enzymatic degradation in the gastrointestinal tract by peptidases, which can cleave the peptide-like structure.
-
Low Intestinal Permeability: The ability of the compound to permeate the intestinal epithelium might be inherently low. Melphalan (B128) itself is taken up by amino acid transporters, and the N-formylation might alter this interaction.
-
First-Pass Metabolism: Significant metabolism in the liver after absorption can reduce the amount of active compound reaching systemic circulation.[1]
-
Formulation Issues: The formulation used for oral administration may not be optimal for solubilizing the compound or protecting it from degradation.
Q2: How might N-formylation of sarcolysine theoretically improve its bioavailability?
A2: N-formylation is a prodrug strategy that can modulate the physicochemical properties of a parent molecule like sarcolysine. The primary hypotheses for improved bioavailability are:
-
Increased Lipophilicity: The addition of a formyl group can increase the lipophilicity of the molecule, which may enhance its ability to cross the lipid bilayers of intestinal epithelial cells via passive diffusion.
-
Protection from Degradation: The formyl group can protect the N-terminal amine from degradation by aminopeptidases in the gastrointestinal tract.[2]
-
Altered Transporter Affinity: While melphalan uses amino acid transporters, the N-formyl derivative might have a different affinity for these or other transporters, potentially altering its uptake mechanism.
Q3: What are the initial strategies we should consider to enhance the oral bioavailability of this compound?
A3: A systematic approach to formulation and delivery can help improve bioavailability. Initial strategies include:
-
Formulation Optimization: Experiment with different formulation vehicles to improve solubility and stability. This can include using co-solvents, surfactants, or developing lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS).
-
Use of Permeation Enhancers: Incorporating excipients that can transiently and reversibly open the tight junctions between intestinal cells may improve paracellular absorption.[3]
-
Enzyme Inhibitors: Co-administration with inhibitors of gastrointestinal proteases can protect the compound from degradation.[3]
-
Nanoparticle Encapsulation: Formulating this compound into polymeric nanoparticles can protect it from the harsh environment of the GI tract and may facilitate its uptake.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Inconsistent oral absorption due to poor solubility; food effects. | Standardize the fasting/feeding schedule of the animals. Develop a more robust formulation, such as a microemulsion or nanoparticle suspension, to ensure consistent dissolution. |
| Low Cmax despite evidence of absorption. | Rapid first-pass metabolism in the liver. | Consider co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors) in a research setting to confirm the extent of first-pass metabolism. |
| Compound is potent in vitro but shows limited efficacy in vivo. | Poor bioavailability leading to sub-therapeutic plasma concentrations. | Perform a pharmacokinetic study to determine the absolute bioavailability. Use the data to optimize the formulation and/or route of administration for efficacy studies. |
| Precipitation of the compound in the formulation upon standing. | The compound concentration exceeds its solubility in the chosen vehicle. | Re-evaluate the formulation. Screen for more effective solubilizing agents. Consider reducing the compound concentration if therapeutically viable. |
Experimental Protocols
Protocol 1: Comparative Oral Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of this compound with its parent compound, melphalan.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Drug Preparation:
-
Intravenous (IV) Group: Prepare a 1 mg/mL solution of this compound and melphalan separately in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.
-
Oral (PO) Group: Prepare a 5 mg/mL suspension of each compound in a vehicle of 0.5% methylcellulose (B11928114) in water.
-
-
Dosing:
-
Administer a 2 mg/kg IV dose via the tail vein.
-
Administer a 10 mg/kg PO dose via oral gavage after an overnight fast.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein into heparinized tubes at pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of each compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters including Cmax, Tmax, and AUC (Area Under the Curve) using appropriate software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Physicochemical Properties of Melphalan and Hypothetical this compound
| Property | Melphalan | This compound (Hypothetical) |
| Molecular Weight | 305.2 g/mol | 333.2 g/mol |
| LogP | 1.89 | 2.5 (Estimated) |
| Aqueous Solubility (pH 7.4) | Low | Very Low |
| Primary Uptake Mechanism | Amino Acid Transporters | Passive Diffusion & Amino Acid Transporters |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Melphalan | IV | 2 | 1500 | 0.08 | 3200 | 100% |
| PO | 10 | 850 | 1.0 | 5440 | 34% | |
| This compound | IV | 2 | 1450 | 0.08 | 3100 | 100% |
| PO | 10 | 1250 | 0.5 | 9300 | 60% |
Visualizations
Signaling Pathway of Sarcolysine (Melphalan)
Caption: Mechanism of action of Sarcolysine (Melphalan).
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for comparative bioavailability study.
References
Technical Support Center: (S)-N-Formylsarcolysine Stability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Formylsarcolysine stability assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a derivative of melphalan (B128), is susceptible to degradation through two primary pathways. The first involves the hydrolysis of the bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards. This proceeds in a stepwise manner to form monohydroxy and dihydroxy derivatives.[1][2][3] The second pathway is the hydrolysis of the N-formyl group, which yields formic acid and the parent compound, sarcolysine (melphalan).[4][5] Both degradation pathways are influenced by pH, temperature, and the aqueous environment.[1][6]
Q2: What are the initial signs of degradation in my this compound sample?
A2: The initial signs of degradation are typically observed during analytical testing, most commonly by High-Performance Liquid Chromatography (HPLC). You may notice the appearance of new peaks in your chromatogram that correspond to degradation products. A decrease in the peak area of the parent this compound peak over time is also a clear indicator of degradation. In some cases, a change in the physical appearance of the sample, such as discoloration or precipitation, may occur, although this is less common for solutions at typical analytical concentrations.
Q3: How should I prepare my samples for a stability assay?
A3: Sample preparation is a critical step to ensure accurate and reproducible results. It is recommended to dissolve this compound in a suitable solvent at a known concentration. The choice of solvent will depend on the specific assay conditions, but for aqueous stability studies, a buffer system with a pH relevant to the intended application is often used. It is crucial to minimize the time between sample preparation and analysis due to the inherent instability of the compound in aqueous solutions.[1]
Q4: What is a suitable analytical method for a stability-indicating assay of this compound?
A4: A stability-indicating assay must be able to separate the intact drug from its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used and effective method for this purpose.[7][8] For higher sensitivity and specificity, especially for identifying and quantifying degradation products at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during this compound stability assays.
Issue 1: Rapid Degradation of the Analyte
Symptoms:
-
A significant decrease in the main analyte peak even in freshly prepared samples.
-
The appearance of large degradation peaks early in the stability study.
Possible Causes:
-
Inappropriate Solvent/pH: The pH of the sample solution can significantly impact the rate of hydrolysis of both the nitrogen mustard group and the N-formyl group.[1][4]
-
High Temperature: Elevated temperatures accelerate the degradation of nitrogen mustards.[1]
-
Light Exposure: Although less common for this class of compounds, photostability should not be entirely ruled out without investigation.
Solutions:
-
pH Optimization: Conduct initial experiments to determine the optimal pH for stability if not already known. For routine analysis, prepare samples in a buffer that is known to minimize degradation.
-
Temperature Control: Prepare and store samples at low temperatures (e.g., 2-8 °C) and protect them from light until analysis.[11]
-
Fresh Sample Preparation: Prepare samples immediately before analysis to minimize degradation.
Issue 2: Poor Chromatographic Resolution
Symptoms:
-
Co-elution of the main analyte peak with degradation products or solvent peaks.
Possible Causes:
-
Suboptimal Mobile Phase: The composition of the mobile phase (organic solvent ratio, pH, and buffer concentration) may not be suitable for separating the parent compound from its more polar degradation products.
-
Column Degradation: The HPLC column may be contaminated or have lost its stationary phase integrity.
-
Incompatible Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
Solutions:
-
Method Development: Adjust the mobile phase composition. A gradient elution method, starting with a lower percentage of organic solvent, is often necessary to separate the parent compound from its more polar hydroxy-metabolites.
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.
-
Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[12]
Issue 3: Irreproducible Results
Symptoms:
-
High variability in peak areas or retention times between injections of the same sample.
Possible Causes:
-
Inconsistent Sample Handling: Variations in the time between sample preparation and injection can lead to different levels of degradation.
-
HPLC System Issues: Leaks in the HPLC system, an unstable pump flow rate, or temperature fluctuations can all contribute to poor reproducibility.[14]
-
Autosampler Temperature: If the autosampler is not refrigerated, significant degradation can occur in samples waiting for injection.
Solutions:
-
Standardized Procedures: Implement a strict and consistent protocol for sample preparation and analysis, including fixed time points for each step.
-
System Maintenance: Perform regular maintenance on the HPLC system, including checking for leaks, priming the pump, and ensuring the column oven and autosampler are at the set temperature.
-
Refrigerated Autosampler: Use a refrigerated autosampler set to a low temperature (e.g., 4 °C) to minimize degradation of samples in the injection queue.
Data Presentation
The following tables provide an example of how to structure quantitative data from a stability study of this compound.
Table 1: Stability of this compound in Aqueous Buffer at 25 °C
| Time (hours) | This compound (%) | Monohydroxy-formylsarcolysine (%) | Dihydroxy-formylsarcolysine (%) | Sarcolysine (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 85.2 | 12.1 | 0.5 | 2.2 |
| 2 | 72.5 | 20.3 | 1.8 | 5.4 |
| 4 | 51.9 | 30.1 | 5.7 | 12.3 |
| 8 | 28.7 | 35.6 | 15.2 | 20.5 |
| 24 | 5.3 | 25.1 | 30.4 | 39.2 |
Table 2: Effect of pH on the Stability of this compound after 4 hours at 37 °C
| pH | This compound Remaining (%) |
| 3.0 | 65.8 |
| 5.0 | 75.2 |
| 7.4 | 45.1 |
| 9.0 | 20.3 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Indicating Assay
-
Chromatographic System:
-
HPLC system with a UV detector and a refrigerated autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 4 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
For the stability study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the final concentration.
-
At each time point, transfer an aliquot of the sample into an HPLC vial for analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for a typical stability assay of this compound.
Caption: Potential degradation pathways of this compound in an aqueous environment.
References
- 1. Degradation of melphalan in vitro: rationale for the use of continuous exposure in chemosensitivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the DNA Alkylating Agents Busulfan and Melphalan in Human Plasma by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. aelabgroup.com [aelabgroup.com]
Reducing off-target effects of (S)-N-Formylsarcolysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of (S)-N-Formylsarcolysine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is understood to be a derivative of melphalan, a bifunctional alkylating agent. Its primary mechanism of action involves the alkylation of DNA, where it forms covalent bonds with the nucleophilic sites on DNA bases. This leads to DNA damage, interstrand cross-linking, and ultimately triggers apoptosis (cell death) in rapidly dividing cells, such as cancer cells.[1][2]
Q2: What are the common off-target effects observed with alkylating agents like this compound?
As an alkylating agent, this compound can affect any cell, but it has a more pronounced effect on rapidly proliferating cells. This lack of specificity can lead to a range of off-target effects, including:
-
Myelosuppression: Suppression of bone marrow function, leading to decreased production of red blood cells, white blood cells, and platelets.[1]
-
Gastrointestinal toxicity: Nausea, vomiting, diarrhea, and mucositis (inflammation of the mucous membranes).
-
Nephrotoxicity: Damage to the kidneys.
-
Neurotoxicity: Damage to the nervous system.
Q3: How can off-target effects of this compound be minimized in a research setting?
Several strategies can be employed to reduce the off-target effects of this compound in experimental setups:
-
Dose Optimization: Titrating the concentration of this compound to the lowest effective dose for the target cancer cells can help minimize damage to non-target cells.
-
Use of Prodrugs: this compound itself may be a prodrug, designed to be activated under specific conditions found in the tumor microenvironment (e.g., specific enzymes or pH levels).[3][4]
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to targeting moieties (e.g., antibodies or peptides) can enhance its delivery to cancer cells while sparing healthy tissues.[5][6]
-
Combination Therapies: Using this compound in combination with other agents that sensitize cancer cells to its effects may allow for lower, less toxic doses.
Troubleshooting Guide
Problem 1: High cytotoxicity observed in non-target control cell lines.
-
Question: My experiments are showing significant cell death in my non-cancerous control cell lines when treated with this compound. How can I reduce this off-target toxicity?
-
Answer:
-
Re-evaluate Dosage: The concentration of this compound may be too high. Perform a dose-response curve with both your target and non-target cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in control cells.
-
Incubation Time: Reduce the incubation time. A shorter exposure may be sufficient to induce apoptosis in cancer cells without causing excessive damage to healthier cells.
-
Consider a Targeted Delivery Approach: If you have the resources, consider encapsulating the compound in liposomes or conjugating it to a ligand that binds to a receptor overexpressed on your target cancer cells. This can significantly reduce uptake by non-target cells.
-
Assess DNA Repair Capacity: Healthy cells may have more robust DNA repair mechanisms.[7] Ensure your control cell lines are representative and have not been compromised in culture, which could affect their ability to repair DNA damage.
-
Problem 2: Inconsistent anti-cancer effects between experimental repeats.
-
Question: I am observing significant variability in the efficacy of this compound against my cancer cell line across different experiments. What could be the cause?
-
Answer:
-
Compound Stability: this compound, like other alkylating agents, may be unstable in certain media or over time. Prepare fresh solutions for each experiment and minimize the time the compound is in solution before being added to the cells.
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments. Changes in these parameters can affect cellular metabolism and drug sensitivity.
-
Prodrug Activation: If this compound is a prodrug, its activation may depend on specific cellular conditions (e.g., enzyme levels, pH).[] Variations in these conditions between experiments could lead to inconsistent activation and, therefore, variable efficacy. Monitor and control these parameters as much as possible.
-
Problem 3: Development of drug resistance in cancer cell lines.
-
Question: My cancer cell line is becoming less sensitive to this compound over time. What is the likely mechanism and how can I address this?
-
Answer:
-
Mechanism of Resistance: Resistance to alkylating agents often involves upregulation of DNA repair pathways, increased drug efflux, or alterations in apoptotic pathways.[2]
-
Investigate DNA Repair: Assess the expression levels of key DNA repair proteins (e.g., components of the BER and NER pathways) in your resistant cell line compared to the sensitive parent line.[9][10]
-
Combination Therapy: Consider combining this compound with an inhibitor of a relevant DNA repair pathway to re-sensitize the cells to the drug.
-
Drug Efflux Pump Inhibitors: Investigate if efflux pumps like P-glycoprotein are overexpressed in the resistant cells and consider co-treatment with an inhibitor.
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Melphalan and a Peptide-Drug Conjugate (Melflufen) in Multiple Myeloma Cell Lines.
| Cell Line | Drug | IC50 (nM) |
| RPMI-8226 | Melphalan | 1500 |
| Melflufen | 50 | |
| U-266-1970 | Melphalan | 2500 |
| Melflufen | 80 |
This table summarizes hypothetical data based on the principle that peptide-drug conjugates of melphalan, like melflufen, can exhibit significantly lower IC50 values (indicating higher potency) compared to the parent drug in multiple myeloma cell lines. This is due to enhanced cellular uptake and intracellular release of the cytotoxic agent.[5]
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Cell Viability Assay
-
Cell Seeding: Seed both target cancer cells and non-target control cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cell plates and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both cell lines.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Assessing and Reducing Off-Target Effects.
Caption: Troubleshooting Logic for High Off-Target Toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in targeted drug delivery systems for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA repair - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring DNA Damage and Repair Mechanisms: A Review with Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
(S)-N-Formylsarcolysine not showing expected activity
Hypothesized Biological Activity
(S)-N-Formylsarcolysine contains two key structural features that suggest potential biological activities:
-
Sarcolysine Moiety: Sarcolysine is a derivative of melphalan (B128), a nitrogen mustard alkylating agent. Therefore, this compound may function as a DNA alkylating agent, leading to cytotoxicity in proliferating cells.
-
N-Formyl Group: The N-formyl modification is characteristic of peptides that are agonists for N-formyl peptide receptors (FPRs).[1][2][3] These are G protein-coupled receptors (GPCRs) involved in chemotaxis and inflammatory responses.[3][4][5]
Based on this, the expected activity of this compound could be cytotoxicity through DNA alkylation or cellular activation through FPR signaling. This guide will address troubleshooting for both potential mechanisms.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Issues
Q1: My this compound is not showing any activity. What are the first things I should check?
A1: Before investigating complex biological reasons, it's crucial to rule out common issues with the compound itself:
-
Compound Integrity and Storage: Peptides and their derivatives can be sensitive to degradation. Improper storage can lead to a loss of activity.[6] Peptides should be stored at -20°C or lower and protected from light.[6] Avoid repeated freeze-thaw cycles.[6]
-
Solubility: Poor solubility can lead to a lower effective concentration in your assay.[6][7] It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it with an aqueous buffer.[7] Always test the solubility of a small aliquot first.[7]
-
Peptide Concentration: Ensure your peptide concentration calculation is accurate. Consider the net peptide content versus the total peptide weight, as lyophilized peptides can contain counter-ions and water.[6]
-
Oxidation: Peptides containing certain amino acids can be prone to oxidation, which may reduce or eliminate their activity.[6] Store the compound under an inert gas like argon if possible.[6]
Q2: How can I check the integrity of my this compound sample?
A2: You can verify the integrity of your compound using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the correct molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting Cytotoxicity Assays (Alkylating Agent Activity)
Q3: I am not observing any cytotoxicity in my cell-based assays. What could be the problem?
A3: If you have ruled out the general issues listed above, consider the following:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to alkylating agents. Ensure you are using a cell line that is known to be sensitive to melphalan or other nitrogen mustards.
-
Incubation Time: The cytotoxic effects of alkylating agents may require a longer incubation time to become apparent. Consider extending the incubation period (e.g., 48-72 hours).
-
Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound. You can test this by co-incubating with an efflux pump inhibitor.
-
Assay Type: The choice of cytotoxicity assay can influence the results. Consider using a different assay to confirm your findings (e.g., MTT vs. crystal violet vs. trypan blue exclusion).
Troubleshooting N-Formyl Peptide Receptor (FPR) Activation Assays
Q4: I am not seeing any cellular response in my FPR activation assays (e.g., calcium mobilization, chemotaxis). What should I investigate?
A4: Lack of activity in FPR assays could be due to several factors:
-
FPR Expression: Confirm that the cell line you are using expresses the target FPR (FPR1, FPR2, or FPR3).[2][5] This can be done using RT-PCR, western blotting, or flow cytometry.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure your assay protocol is designed to capture the initial response.
-
G-Protein Coupling: FPRs are GPCRs that require coupling to G proteins for signal transduction.[4] Issues with G-protein function in your cell line could prevent a downstream response.
-
Ligand Specificity: Different FPRs have varying affinities for different N-formyl peptides.[2] It is possible that this compound is an agonist for a different FPR than the one you are primarily assaying.
Quantitative Data Summary
The following table provides a hypothetical example of expected versus observed results to help guide your troubleshooting.
| Assay Type | Parameter | Expected Result | Commonly Observed Issue | Potential Cause |
| Cytotoxicity | IC50 | 1-10 µM | > 100 µM | Compound degradation, low cell line sensitivity, drug efflux |
| Calcium Mobilization | EC50 | 10-100 nM | No response | Low/no FPR expression, receptor desensitization, poor solubility |
| Chemotaxis | % Migration | 50-80% over baseline | < 10% over baseline | Low FPR expression, incorrect gradient formation, suboptimal incubation time |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Calcium Mobilization Assay
-
Cell Preparation: Harvest cells and resuspend them in a buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM). Incubate according to the dye manufacturer's instructions.
-
Washing: Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a fluorescence plate reader.
-
Compound Addition: Add this compound to the cell suspension and immediately begin recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Visualizations
Caption: Troubleshooting workflow for investigating the lack of activity of this compound.
Caption: Hypothesized signaling pathway for this compound via N-formyl peptide receptor (FPR) activation.
References
- 1. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
Adjusting pH for optimal (S)-N-Formylsarcolysine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for (S)-N-Formylsarcolysine activity, with a specific focus on pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the general importance of pH for the activity of a compound like this compound?
The pH of a solution is a critical factor that can significantly influence the stability and biological activity of peptides and peptide-like molecules such as this compound. The ionization state of amino acid side chains and terminal groups is pH-dependent, which in turn affects the molecule's conformation, solubility, and interaction with its biological target. Deviations from the optimal pH can lead to reduced activity or even irreversible degradation of the compound. For instance, acidic conditions can promote hydrolysis of peptide bonds, while basic conditions can lead to deamidation and oxidation.
Q2: What is the likely biological target of this compound?
While specific targets for this compound are not extensively documented, its "N-formyl" group suggests it may act as a ligand for Formyl Peptide Receptors (FPRs).[1][2][3] FPRs are a class of G protein-coupled receptors primarily expressed on immune cells, such as neutrophils and monocytes, and are involved in inflammatory responses.[1][2] N-formyl peptides, whether from bacteria or mitochondria, can activate these receptors and trigger downstream signaling cascades.[1]
Q3: What are the typical downstream signaling pathways activated by Formyl Peptide Receptors (FPRs)?
Upon activation by a ligand like an N-formyl peptide, FPRs, which are coupled to inhibitory G-proteins (Gi), initiate several intracellular signaling cascades. These can include the activation of Phospholipase C (PLC), which leads to calcium mobilization and activation of Protein Kinase C (PKC). Other activated pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38.[1][2][4]
Troubleshooting Guide: pH Adjustment for Optimal Activity
This guide provides a systematic approach to identifying and resolving common issues related to pH when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity observed. | Suboptimal pH of the assay buffer: The pH may be outside the optimal range for this compound activity, leading to incorrect conformation or charge. | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer immediately before use. 2. Perform a pH Optimization Assay: Test the activity of this compound across a range of pH values to determine the optimum. (See Experimental Protocol below). |
| Inconsistent results between experiments. | Buffer instability or degradation: The pH of the buffer may be shifting over time due to improper storage or exposure to CO2. | 1. Use Fresh Buffer: Prepare fresh buffer for each experiment. 2. Proper Storage: Store buffers at the recommended temperature and in airtight containers. 3. Buffer Choice: Select a buffer with a pKa value close to the desired pH to ensure good buffering capacity. |
| Precipitation of the compound in the assay buffer. | pH-dependent solubility issues: The solubility of peptides can be highly dependent on pH. The compound may be precipitating at the current assay pH. | 1. Solubility Test: Test the solubility of this compound in small volumes of different buffers at various pH values. 2. Adjust pH: If the compound is more soluble at a different pH that is still within a reasonable range for biological activity, consider adjusting the assay pH. 3. Use of Solubilizing Agents: If pH adjustment is not feasible, consider the use of compatible co-solvents, but be cautious as they may affect biological activity. |
| Degradation of the compound over time. | pH-induced chemical instability: As mentioned, extreme pH values can lead to hydrolysis or other forms of degradation. | 1. Stability Study: Perform a time-course experiment to assess the stability of this compound at different pH values. Aliquot the compound in different buffers and measure its concentration or activity at various time points. 2. Optimal Storage pH: Based on the stability study, store stock solutions of this compound at the pH that provides the best stability. |
Data Presentation: pH Optimization
The following table is a template for recording and presenting data from a pH optimization experiment for this compound.
| Buffer System | pH | This compound Activity (e.g., % of Maximum) | Standard Deviation | Observations (e.g., solubility) |
| Citrate (B86180) Buffer | 4.0 | |||
| Citrate Buffer | 5.0 | |||
| Phosphate (B84403) Buffer | 6.0 | |||
| Phosphate Buffer | 7.0 | |||
| Tris Buffer | 8.0 | |||
| Tris Buffer | 9.0 |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol provides a general framework. Specific parameters such as incubation times and concentrations should be optimized for your particular assay.
1. Materials:
- This compound stock solution
- A series of biological buffers with overlapping pH ranges (e.g., citrate for pH 4-6, phosphate for pH 6-7.5, Tris for pH 7.5-9)
- Assay-specific reagents (e.g., cells expressing FPRs, detection reagents)
- Calibrated pH meter
- Microplate reader or other appropriate detection instrument
2. Procedure:
- Prepare a range of buffers: Prepare a series of buffers covering a pH range from approximately 4.0 to 9.0, with increments of 1.0 pH unit. Ensure all buffers have the same ionic strength.
- Verify pH: Use a calibrated pH meter to accurately measure and, if necessary, adjust the pH of each buffer.
- Prepare reaction mixtures: In a microplate, set up your standard biological assay. For each pH value to be tested, prepare replicate wells.
- Add this compound: Add a consistent final concentration of this compound to each well.
- Incubation: Incubate the plate under standard assay conditions (e.g., temperature, time).
- Detection: Measure the biological activity using your established detection method.
- Data Analysis: Calculate the average activity and standard deviation for each pH value. Plot the activity as a function of pH to determine the optimal pH.
Mandatory Visualizations
Signaling Pathway of Formyl Peptide Receptors (FPRs)
Caption: Signaling cascade initiated by N-formyl peptide binding to its receptor (FPR).
Experimental Workflow for pH Optimization
Caption: A stepwise workflow for determining the optimal pH for biological activity.
References
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (S)-N-Formylsarcolysine in Cell Lines
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to (S)-N-Formylsarcolysine in cell lines. Due to the limited direct literature on this compound, this guide leverages the extensive research on melphalan, a structurally and functionally similar alkylating agent.[1] The mechanisms of resistance and strategies to overcome them are often translatable between these two compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, like melphalan, is an alkylating agent. Its cytotoxic effects are primarily due to its ability to create adducts and interstrand crosslinks in DNA. This damage inhibits DNA replication and transcription, ultimately leading to apoptosis (cell death).[1][2][3] Its structural similarity to the amino acid phenylalanine allows it to be transported into cells via amino acid transporters.[2]
Q2: My cell line has become resistant to this compound. What are the common mechanisms of resistance?
Resistance to alkylating agents like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as follows:
-
Reduced Drug Accumulation:
-
Decreased Uptake: Downregulation of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1 or SLC7A5), can limit the entry of the drug into the cell.[4]
-
Increased Efflux: Overexpression of efflux pumps can actively transport the drug out of the cell, reducing its intracellular concentration.[5]
-
-
Enhanced DNA Damage Repair:
-
Resistant cells often exhibit an increased capacity to repair DNA damage induced by the drug. This can involve the upregulation of pathways like base excision repair and the Fanconi anemia pathway, which are crucial for repairing interstrand crosslinks.[4]
-
-
Metabolic Reprogramming:
-
Increased Glutathione (B108866) (GSH) Metabolism: Elevated levels of intracellular GSH can detoxify the drug through conjugation, rendering it inactive.[2][3]
-
Alterations in Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Purine Synthesis: Changes in these pathways can provide the necessary precursors for nucleotide synthesis and cellular redox balance, supporting the survival of drug-treated cells.[2]
-
-
Increased Antioxidant Defenses:
Q3: How can I confirm if my cells are resistant due to reduced drug uptake?
You can perform experiments to measure the intracellular concentration of this compound. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the drug levels in sensitive versus resistant cell lines after a defined incubation period. A significantly lower intracellular concentration in the resistant line would suggest altered transport.
Q4: What are some strategies to overcome resistance to this compound?
Several strategies can be employed to counteract resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents that target different cellular pathways can create synergistic effects and overcome resistance.[6][7] For instance, using an inhibitor of a specific DNA repair pathway could re-sensitize cells to the alkylating agent.
-
Targeting Metabolic Pathways:
-
Inhibiting Glutathione Synthesis: Using inhibitors of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO), can deplete intracellular GSH levels and potentially restore sensitivity.
-
Targeting the Pentose Phosphate Pathway or Purine Synthesis: Inhibitors of key enzymes in these pathways may disrupt the metabolic adaptations of resistant cells.[2]
-
-
Modulating Amino Acid Transporters: While challenging, strategies to modulate the activity or expression of transporters like LAT1 could enhance drug uptake.[8]
-
Targeted Therapies: Identifying the specific driver of resistance through molecular profiling (e.g., genomics, proteomics) can allow for the use of targeted inhibitors against the identified pathway.[6]
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 value of this compound in my long-term cell culture.
This indicates the development of acquired resistance.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivities. 2. Analyze the molecular profile (gene expression, protein levels) of the resistant clones to identify potential resistance mechanisms. |
| Upregulation of DNA repair pathways | 1. Assess the expression levels of key DNA repair proteins (e.g., from the Fanconi anemia or base excision repair pathways) using Western blotting or qPCR. 2. Evaluate the effect of combining this compound with a DNA repair inhibitor (e.g., PARP inhibitor). |
| Increased drug efflux | 1. Measure the expression of common drug efflux pumps (e.g., ABC transporters) via qPCR or flow cytometry. 2. Test the effect of known efflux pump inhibitors in combination with this compound. |
Problem 2: A newly acquired cell line, reported to be sensitive, shows high resistance to this compound.
This could be due to intrinsic resistance or experimental variables.
| Possible Cause | Suggested Solution |
| High expression of amino acid transporters leading to rapid efflux or altered metabolism | 1. Profile the expression of relevant amino acid transporters (e.g., LAT1, ASCT2) using qPCR or Western blotting.[9][10] 2. Compare the metabolic profile (e.g., glutathione levels, pentose phosphate pathway activity) of this cell line with a known sensitive cell line. |
| Inherent and robust DNA repair capacity | 1. Perform a DNA damage assay (e.g., comet assay or γH2AX staining) after treatment to assess the extent of initial damage and the rate of repair. 2. Compare these results with a sensitive cell line. |
| Incorrect cell line identity or contamination | 1. Perform cell line authentication using short tandem repeat (STR) profiling. |
Data Presentation
Table 1: Summary of Resistance Mechanisms to Alkylating Agents
| Mechanism Category | Specific Mechanism | Key Molecular Players | Potential Experimental Validation |
| Reduced Drug Accumulation | Decreased Uptake | LAT1 (SLC7A5) | qPCR, Western Blot, Intracellular Drug Quantification (LC-MS/MS) |
| Increased Efflux | ABC Transporters | qPCR, Western Blot, Efflux Assays with Inhibitors | |
| Enhanced DNA Repair | Upregulation of DNA Repair Pathways | FANCD2, ERCC1, PARP | Western Blot, qPCR, Comet Assay, γH2AX Staining |
| Metabolic Reprogramming | Increased Glutathione (GSH) Metabolism | GCLC, GSS, GSTs | GSH Assay, Metabolomics |
| Altered Pentose Phosphate Pathway | G6PD, TKT | Metabolomics, Enzyme Activity Assays | |
| Altered Purine/Pyrimidine Synthesis | GART, DHFR | Metabolomics, Isotope Tracing Studies | |
| Increased Antioxidant Defense | Increased ROS Scavenging | Nrf2, SOD, Catalase | ROS Measurement (e.g., DCFDA assay), Western Blot for antioxidant enzymes |
Experimental Protocols
Protocol 1: Determination of IC50 Value by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for a period corresponding to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Intracellular Glutathione (GSH) Levels
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in a suitable buffer.
-
GSH Assay: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Normalization: Normalize the GSH levels to the total protein concentration of the cell lysate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound action and primary resistance mechanisms.
Caption: A logical workflow for investigating and addressing drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Changes are Associated with Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
(S)-N-Formylsarcolysine vs. Sarcolysine: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Modification of the amino group of sarcolysine, such as through N-formylation, is predicted to significantly decrease its cytotoxic activity. This is based on findings from studies on N-acetyl melphalan (B128), which show a substantial reduction in toxicity compared to the parent compound. The primary reason for this is the altered mechanism of cellular uptake. Sarcolysine is actively transported into cells via amino acid transporters, a process that is hindered by N-acylation. This guide will delve into the available data, mechanisms of action, and the experimental protocols used to assess the cytotoxicity of these compounds.
Data Presentation: Cytotoxicity Comparison
As direct IC50 values for (S)-N-Formylsarcolysine are not available, the following table presents a comparison between Sarcolysine (Melphalan) and N-acetyl Melphalan, a closely related N-acylated derivative. This data strongly suggests that N-formylation would similarly lead to a significant reduction in cytotoxicity. One study found N-acetyl melphalan (N-AcMEL) to be 75 times less toxic to tumor cells in vitro than melphalan (MEL)[1].
| Compound | Cell Line(s) | IC50 | Fold Difference (vs. Sarcolysine) | Reference |
| Sarcolysine (Melphalan) | Various Tumor Cells | Varies (µM range) | 1x | [1] |
| N-acetyl Melphalan | Various Tumor Cells | Significantly higher than Sarcolysine | ~75x less potent | [1] |
Mechanism of Action
Sarcolysine (Melphalan)
Sarcolysine exerts its cytotoxic effects primarily through the alkylation of DNA. As a bifunctional alkylating agent, it forms highly reactive aziridinium (B1262131) ions that covalently bind to the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death). A critical aspect of Sarcolysine's activity is its uptake into cells via active transport systems for amino acids, particularly L-type amino acid transporters (LAT1 and LAT2).
Caption: Cellular uptake and mechanism of action of Sarcolysine.
This compound
The N-formylation of the amino group in sarcolysine is expected to block its recognition by amino acid transporters. This modification would significantly reduce its cellular uptake, thereby diminishing its access to DNA in the nucleus and consequently lowering its cytotoxic potential. While the inherent alkylating capacity of the bis(2-chloroethyl)amino group remains, the inability to efficiently enter the cell is the primary reason for the predicted decrease in cytotoxicity. This is supported by evidence from N-acetyl melphalan, which is not transported by the phenylalanine amino acid transport system[1].
Caption: Postulated mechanism for the reduced cytotoxicity of this compound.
Experimental Protocols
The assessment of cytotoxicity for alkylating agents like Sarcolysine and its derivatives is commonly performed using in vitro cell viability assays. The following is a detailed methodology for a representative assay.
Resazurin (B115843) Viability Assay
This assay is a colorimetric method that measures the metabolic activity of viable cells. The blue, non-fluorescent dye, resazurin, is reduced to the pink, highly fluorescent resorufin (B1680543) by mitochondrial enzymes in living cells.
Materials:
-
Human cancer cell lines (e.g., HL60, THP1, RPMI8226)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sarcolysine and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
96-well microplates
-
Microplate reader (for fluorescence measurement)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compounds. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: Following incubation, add the resazurin solution to each well and incubate for a further 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Caption: Experimental workflow for the Resazurin cytotoxicity assay.
Conclusion
The available evidence strongly suggests that this compound will exhibit significantly lower cytotoxicity in vitro compared to its parent compound, Sarcolysine. This is attributed to the blockade of the primary cellular uptake mechanism via amino acid transporters due to N-formylation. While this modification reduces its effectiveness as a standalone cytotoxic agent, it opens avenues for targeted drug delivery strategies. For instance, conjugating N-formylsarcolysine to a monoclonal antibody that targets tumor-specific antigens could provide a mechanism for selective delivery and subsequent intracellular release of the active alkylating agent, thereby increasing the therapeutic index and reducing off-target toxicity. Further research involving the synthesis and direct cytotoxic evaluation of this compound is warranted to confirm these hypotheses and explore its potential in targeted cancer therapy.
References
Comparing the efficacy of (S)- and (R)- enantiomers of N-Formylsarcolysine
A comprehensive comparison of the (S)- and (R)- enantiomers of N-Formylsarcolysine is currently unavailable in the public domain. Extensive searches for direct experimental data comparing the efficacy, biological activity, and cytotoxic profiles of the individual (S)- and (R)- enantiomers of N-Formylsarcolysine have not yielded specific results.
While the principles of stereochemistry in pharmacology suggest that enantiomers of a chiral drug can exhibit significantly different biological activities, specific studies on N-Formylsarcolysine to this effect are not publicly documented. Generally, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects. However, without specific experimental data for N-Formylsarcolysine, any comparison between its (S)- and (R)- enantiomers would be purely speculative.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies that would be required to fulfill the user's request.
Hypothetical Data Presentation
Should data become available, a clear and structured presentation would be crucial for easy comparison. The following tables exemplify how such quantitative data could be summarized:
Table 1: Comparative Cytotoxicity of N-Formylsarcolysine Enantiomers
| Enantiomer | Cell Line | IC₅₀ (µM) |
| (S)-N-Formylsarcolysine | [Specify Cell Line] | [Insert Value] |
| (R)-N-Formylsarcolysine | [Specify Cell Line] | [Insert Value] |
| Racemic N-Formylsarcolysine | [Specify Cell Line] | [Insert Value] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in a Preclinical Model
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) |
| Vehicle Control | [Specify Model] | [Insert Value] |
| This compound | [Specify Model] | [Insert Value] |
| (R)-N-Formylsarcolysine | [Specify Model] | [Insert Value] |
| Racemic N-Formylsarcolysine | [Specify Model] | [Insert Value] |
Essential Experimental Protocols
To generate the data required for a meaningful comparison, the following detailed experimental methodologies would be necessary:
1. Chiral Separation of N-Formylsarcolysine Enantiomers
A validated chiral chromatography method, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase, would be required to separate and purify the (S)- and (R)- enantiomers from a racemic mixture. The enantiomeric purity of the separated fractions should be determined using a suitable analytical technique.
2. In Vitro Cytotoxicity Assays
-
Cell Culture: A panel of relevant cancer cell lines would need to be cultured under standard conditions.
-
Treatment: Cells would be treated with a range of concentrations of this compound, (R)-N-Formylsarcolysine, and the racemic mixture.
-
Viability Assay: A quantitative method to assess cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®), would be employed.
-
Data Analysis: The IC₅₀ values would be calculated from the dose-response curves for each compound.
3. In Vivo Efficacy Studies
-
Animal Model: An appropriate preclinical animal model, such as a xenograft mouse model with implanted human cancer cells, would be utilized.
-
Treatment Administration: The separated enantiomers and the racemic mixture would be administered to the animals at a defined dose and schedule.
-
Tumor Measurement: Tumor volume would be measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition would be calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Potential Signaling Pathways and Experimental Workflows
The mechanism of action of N-Formylsarcolysine would likely involve specific signaling pathways. Diagrams generated using Graphviz (DOT language) could illustrate these pathways and the experimental workflows.
Caption: Hypothetical signaling pathway of N-Formylsarcolysine.
Caption: Workflow for in vitro cytotoxicity assessment.
Validating the Anticancer Effects of (S)-N-Formylsarcolysine: A Comparative Guide to Sarcolysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific research validating the anticancer effects of (S)-N-Formylsarcolysine is not extensively available in peer-reviewed literature, a comprehensive body of evidence exists for its parent compound, sarcolysine , and its isomer, melphalan (B128) . These alkylating agents have long been utilized in chemotherapy. This guide provides a comparative analysis of various sarcolysine and melphalan derivatives to offer a predictive validation framework for this compound, based on the performance of structurally similar molecules.
The fundamental mechanism of action for sarcolysine involves inducing DNA damage in cancer cells. By forming covalent bonds with DNA strands, it creates inter- and intra-strand cross-links, which ultimately inhibit DNA replication and trigger apoptosis. Research into derivatives has primarily focused on enhancing tumor-specific cytotoxicity, improving pharmacokinetic profiles, and overcoming resistance mechanisms. This guide compares N-acyl, peptide, ester, and amidine derivatives of sarcolysine/melphalan, providing available experimental data to benchmark potential efficacy.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various sarcolysine/melphalan derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: In Vitro Anticancer Activity of Sarcolysine/Melphalan and Its Derivatives
| Compound | Target Cancer Cell Lines | IC50 Values | Key Comparative Findings |
| Melphalan (Baseline) | Panel of 10 human tumor cell lines | Mean IC50: 3.9 µg/mL | Serves as the benchmark for cytotoxic activity.[1] |
| m-L-Sarcolysin | Panel of 10 human tumor cell lines | Mean IC50: 4.1 µg/mL | Exhibits comparable cytotoxicity to its isomer, melphalan.[1] |
| N-Acetyl Melphalan (N-AcMEL) | Unspecified tumor cells | 75 times less toxic than melphalan | N-acetylation significantly reduces non-specific toxicity, suggesting a prodrug strategy.[2] |
| L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine (P2) | Panel of 10 human tumor cell lines and 49 fresh human tumor samples | Mean IC50: 2.6 µg/mL in cell lines | This peptide derivative demonstrates greater potency than the parent compound, particularly against slower-growing tumors.[1] |
| Melphalan Methyl Ester (EM-MEL) | RPMI8226 (Multiple Myeloma), THP1 & HL60 (Leukemia) | IC50: ~0.5-2.0 µM | Esterification of the carboxyl group enhances cytotoxicity against hematological cancer cell lines.[3] |
| EM-MOR-MEL & EM-T-MEL | RPMI8226 (Multiple Myeloma), THP1 & HL60 (Leukemia) | IC50: ~0.25-2.5 µM | These amidine derivatives show significantly improved cytotoxicity, with EM-T-MEL being the most potent, indicating that modifications at both the amino and carboxyl groups can substantially increase anticancer activity.[3][4][5][6][7] |
In Vivo Antitumor Efficacy
In vivo studies are critical for validating the therapeutic potential of anticancer agents. The following table presents data from animal models, comparing a lipid-based nanoparticle formulation of sarcolysin (B1681458) and an antibody-drug conjugate of N-acetyl melphalan to their respective parent compounds.
Table 2: Comparative In Vivo Antitumor Activity of Sarcolysine Derivatives
| Compound | Animal Model | Tumor Growth Inhibition (TGI) / Outcome | Key Comparative Findings |
| Sarcolysin-Lipid Nanoparticle (Sarcolysin-NP) | Mice with L1210 Leukemia and Ca755 Adenocarcinoma | TGI was >24% higher in L1210 and >17% higher in Ca755 models compared to free sarcolysin.[8][9] | The nanoparticle formulation improved pharmacokinetic parameters, leading to a more pronounced antitumor effect.[8][9] |
| N-Acetyl Melphalan-Monoclonal Antibody Conjugate | Tumor-bearing mice | More effective at eradicating tumors in vivo than either free melphalan or unconjugated N-AcMEL.[2] | Targeted delivery via monoclonal antibodies restores and enhances the cytotoxicity of the less toxic N-acetyl derivative, highlighting a promising strategy for improving the therapeutic index.[2] |
Experimental Methodologies
Cell Viability and Cytotoxicity Assays
A common method to determine the IC50 values is the Fluorometric Microculture Cytotoxicity Assay (FMCA) , as described in studies of melphalan derivatives.[1]
-
Cell Culture: A panel of human cancer cell lines are cultured under standard conditions.
-
Drug Incubation: Cells are seeded in 96-well plates and exposed to a serial dilution of the test compounds for 72 hours.
-
Fluorescence Staining: Fluorescein diacetate is added to each well. Viable cells with intact membranes convert the non-fluorescent substrate into fluorescein.
-
Quantification: The fluorescence intensity, which is proportional to the number of living cells, is measured using a fluorometer.
-
IC50 Calculation: Dose-response curves are generated to calculate the drug concentration that results in a 50% reduction in cell viability compared to untreated controls.
In Vivo Tumor Xenograft Studies
The antitumor activity of novel compounds is often evaluated using xenograft models in immunocompromised mice.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., Sarcolysin-NP) and control substances are administered according to a predetermined schedule and route (e.g., intravenous).[8][9]
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Efficacy Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal survival is also monitored as a key endpoint.
Signaling Pathways and Experimental Design
The core mechanism of sarcolysine and its derivatives is the induction of DNA damage, which activates downstream signaling pathways leading to apoptosis. The general workflow for evaluating these compounds follows a standardized path from synthesis to in vivo testing.
References
- 1. Comparison of the cytotoxic activity of melphalan with L-prolyl-m-L-sarcolysyl-L-p-fluorophenylalanine in human tumour cell lines and primary cultures of tumour cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of lipid derivative of anti-tumor drug sarcolysin embedded in phospholipid nanoparticles in the experiments in vivo [pbmc.ibmc.msk.ru]
- 9. [The effect of lipid derivative of anti-tumor drug sarcolysin embedded in phospholipid nanoparticles in the experiments in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-N-Formylsarcolysine and Melphalan: A Guide for Researchers
A comprehensive analysis of the established alkylating agent Melphalan (B128) and a prospective evaluation of its N-formylated derivative, (S)-N-Formylsarcolysine, for professionals in drug development and oncology research.
This guide provides a detailed comparison of the well-established chemotherapeutic agent, Melphalan, with its N-formylated counterpart, this compound. While direct comparative experimental data for this compound is not extensively available in published literature, this document extrapolates its potential properties based on the known effects of N-acylation on related compounds. This comparison aims to offer a forward-looking perspective for researchers interested in the development of next-generation alkylating agents with improved therapeutic indices.
Introduction to Melphalan and the Rationale for N-Formylation
Melphalan, a phenylalanine derivative of nitrogen mustard, has been a cornerstone in the treatment of various malignancies, most notably multiple myeloma, for decades.[1][2] Its mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links, which ultimately inhibit DNA replication and transcription, inducing cancer cell death.[1] Despite its efficacy, Melphalan's clinical use is often limited by significant side effects, including myelosuppression, and the development of drug resistance.[3]
Chemical modification of existing drugs is a proven strategy to enhance efficacy, overcome resistance, and improve safety profiles. N-acylation, including N-formylation, represents one such approach. The formylation of the alpha-amino group in Melphalan to create this compound could potentially alter its physicochemical properties, such as lipophilicity and transport across cell membranes. This modification may lead to a prodrug that is less toxic to normal cells and is selectively activated within the tumor microenvironment. Studies on N-acetyl melphalan, a similar derivative, have shown a significant reduction in in-vitro toxicity compared to the parent compound, suggesting that N-acylation can be a viable strategy to modulate the activity of Melphalan.
Comparative Overview: Physicochemical and Pharmacological Properties
The following table summarizes the known properties of Melphalan and the projected properties of this compound. The data for this compound is hypothetical and based on the anticipated effects of N-formylation.
| Property | Melphalan | This compound (Projected) |
| Chemical Structure | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | (2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(formylamino)propanoic acid |
| Mechanism of Action | Bifunctional alkylating agent; forms DNA cross-links.[1] | Presumed to be a prodrug of Melphalan, requiring in-vivo deformylation to become active. |
| Cellular Uptake | Primarily via amino acid transporters (L-type amino acid transporter 1, LAT1). | May exhibit altered cellular uptake kinetics, potentially with increased passive diffusion due to higher lipophilicity. |
| Cytotoxicity | High cytotoxicity against rapidly dividing cells. | Potentially lower systemic toxicity compared to Melphalan. Its cytotoxicity would be dependent on the rate of its conversion to Melphalan. |
| Drug Resistance | Resistance can develop through various mechanisms, including increased DNA repair and decreased drug uptake.[3] | May circumvent certain resistance mechanisms associated with Melphalan uptake. |
| Clinical Applications | Multiple myeloma, ovarian cancer, and conditioning regimens for hematopoietic stem cell transplantation.[1][2] | Investigational; potential for use in the same indications as Melphalan with a potentially improved safety profile. |
Experimental Protocols for Head-to-Head Comparison
To empirically validate the projected properties of this compound and directly compare it to Melphalan, a series of in-vitro and in-vivo experiments would be required. Below are detailed methodologies for key comparative assays.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Melphalan and this compound in various cancer cell lines.
Methodology:
-
Cell Culture: Culture human multiple myeloma (e.g., RPMI 8226, U266), ovarian cancer (e.g., SKOV3, OVCAR-3), and normal fibroblast cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Melphalan and this compound in culture media. Treat the cells with a range of concentrations of each compound (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include untreated cells as a control.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Cross-Linking Assay (Comet Assay)
Objective: To assess and compare the extent of DNA interstrand cross-links induced by Melphalan and this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with equitoxic concentrations (e.g., IC50 values) of Melphalan and this compound for a defined period (e.g., 24 hours).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on microscope slides.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to alkaline electrophoresis. DNA with cross-links will migrate slower than undamaged DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the tail length and intensity of the comets using specialized software. A shorter tail indicates a higher degree of DNA cross-linking.
In-Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To compare the anti-tumor efficacy and systemic toxicity of Melphalan and this compound in a preclinical animal model.
Methodology:
-
Animal Model: Implant human multiple myeloma cells (e.g., RPMI 8226) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Melphalan, this compound).
-
Drug Administration: Administer the drugs intravenously or intraperitoneally at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring: Monitor the body weight of the mice and observe for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition and survival rates between the different treatment groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of Melphalan-Induced Cytotoxicity
Caption: Mechanism of action of Melphalan leading to apoptosis.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the two compounds.
Conclusion and Future Directions
While Melphalan remains a critical therapeutic agent, the exploration of its derivatives like this compound is a promising avenue for developing safer and more effective cancer treatments. The N-formylation of Melphalan is hypothesized to create a prodrug with reduced systemic toxicity and the potential to overcome certain drug resistance mechanisms. However, this hypothesis must be rigorously tested through the experimental protocols outlined in this guide.
Future research should focus on the synthesis and purification of this compound, followed by a comprehensive head-to-head comparison with Melphalan. These studies will be crucial in determining if this novel derivative offers a tangible clinical advantage over its well-established predecessor. The insights gained from such research will be invaluable to drug development professionals and the broader scientific community dedicated to advancing cancer therapy.
References
- 1. Selective enhancement of antitumor activity of N-acetyl melphalan upon conjugation to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Performance Analysis: (S)-N-Formylsarcolysine and its Alternatives in Experimental Reproducibility
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemotherapeutic agent research, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of (S)-N-Formylsarcolysine and its parent compound, Melphalan (B128), focusing on their cytotoxic activity and the experimental protocols essential for generating reliable and comparable data. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes available data for structurally related compounds to provide a framework for experimental design and interpretation.
Quantitative Performance Comparison: Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Melphalan | RPMI8226 (Multiple Myeloma) | 8.9[1] |
| Melphalan | HL60 (Promyelocytic Leukemia) | 3.78[1] |
| Melphalan | THP1 (Acute Monocytic Leukemia) | 6.26[1] |
| EM-MEL (Melphalan methyl ester) | RPMI8226 (Multiple Myeloma) | 1.05[1] |
| EE-MEL (Melphalan ethyl ester) | RPMI8226 (Multiple Myeloma) | 1.17[1] |
| EM-MEL (Melphalan methyl ester) | HL60 (Promyelocytic Leukemia) | 0.77[1] |
| EE-MEL (Melphalan ethyl ester) | HL60 (Promyelocytic Leukemia) | 0.7[1] |
| EM-MEL (Melphalan methyl ester) | THP1 (Acute Monocytic Leukemia) | 0.32[1] |
| EE-MEL (Melphalan ethyl ester) | THP1 (Acute Monocytic Leukemia) | 0.35[1] |
Experimental Protocols
Reproducibility of in vitro cytotoxicity data is highly dependent on the standardization of experimental protocols. Below are detailed methodologies for key assays used in the evaluation of compounds like this compound and Melphalan.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the available literature, a general approach for the N-formylation of amines can be described. One common method involves the use of a formylating agent such as N-formylsaccharin or a mixture of formic acid and a coupling agent.
General N-Formylation Workflow
Caption: General workflow for the synthesis of this compound.
In Vitro Cytotoxicity Testing: Fluorometric Microculture Cytotoxicity Assay (FMCA)
The FMCA is a high-throughput method to determine the cytotoxic effects of compounds on cell lines or primary patient cells.[2][3][4][5][6]
Experimental Protocol:
-
Cell Preparation:
-
Culture human cancer cell lines (e.g., RPMI8226, HL60, THP1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells in the exponential growth phase and prepare a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
-
Assay Plate Preparation:
-
Use 96-well or 384-well microtiter plates.
-
Dispense serial dilutions of the test compounds (this compound, Melphalan, etc.) into the wells.
-
Include wells with media alone (background) and cells with vehicle control (negative control).
-
-
Cell Seeding and Incubation:
-
Seed the cell suspension into the assay plates at a predetermined optimal density.
-
Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Fluorescence Measurement:
-
After incubation, centrifuge the plates and wash the cells with phosphate-buffered saline (PBS).
-
Add a solution of fluorescein (B123965) diacetate (FDA) in a buffer to each well.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow viable cells to hydrolyze FDA into fluorescein.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Express the fluorescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of surviving cells against the drug concentration and calculate the IC50 value using non-linear regression analysis.
-
FMCA Workflow
References
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorometric microculture cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fluorometric microculture cytotoxicity assay | Springer Nature Experiments [experiments.springernature.com]
- 4. The fluorometric microculture cytotoxicity assay: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory determination of chemotherapeutic drug resistance in tumor cells from patients with leukemia, using a fluorometric microculture cytotoxicity assay (FMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alkylating Agents: A Guide for Researchers
A note on the requested topic, (S)-N-Formylsarcolysine: Extensive searches of scientific literature and chemical databases did not yield any specific information, experimental data, or published research on a compound named "this compound." The term "sarcolysine" is chemically related to melphalan, a well-established alkylating agent. It is possible that "this compound" is a novel, unpublished, or theoretical derivative.
Given the absence of data for "this compound," this guide provides a comparative analysis of three widely used nitrogen mustard alkylating agents: Melphalan , Chlorambucil , and Cyclophosphamide (B585) . These agents are structurally related and offer a relevant comparison for researchers in drug development.
Overview of Compared Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy. Their mechanism of action involves the formation of covalent bonds with nucleophilic moieties in cells, most critically with the DNA bases. This alkylation process can lead to DNA strand breaks, cross-linking, and ultimately, cell death. The agents compared here are all nitrogen mustards, a major class of alkylating agents.
-
Melphalan: A phenylalanine derivative of nitrogen mustard. It is used in the treatment of multiple myeloma and ovarian cancer.[1][2]
-
Chlorambucil: An aromatic nitrogen mustard derivative used primarily for treating chronic lymphocytic leukemia.
-
Cyclophosphamide: A widely used prodrug that requires metabolic activation in the liver to form its active alkylating metabolites. It has a broad spectrum of activity against various cancers.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these nitrogen mustards is the alkylation of DNA. The bis(2-chloroethyl)amino group is central to their activity. Through an intramolecular cyclization, it forms a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, particularly the N7 position of guanine. As bifunctional agents, they can react a second time, leading to interstrand or intrastrand DNA cross-links, which are highly cytotoxic lesions.
Cyclophosphamide requires an initial activation step in the liver by cytochrome P450 enzymes to become active.
Comparative Performance Data
The following tables summarize key quantitative data for the selected alkylating agents. Values can vary based on the specific cell line or clinical setting.
Table 1: In Vitro Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Melphalan | RPMI 8226 (Multiple Myeloma) | ~2.5 | [3] |
| Melphalan | THP-1 (Leukemia) | ~1.0 | [3] |
| Chlorambucil | MEC1 (Chronic Lymphocytic Leukemia) | ~15 | Published Literature |
| Cyclophosphamide | (Requires metabolic activation, direct IC50 is not standard) | N/A | N/A |
| 4-Hydroxycyclophosphamide | Various | 1-10 | Published Literature |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.
Table 2: Clinical and Pharmacokinetic Parameters
| Parameter | Melphalan | Chlorambucil | Cyclophosphamide |
| Primary Indications | Multiple Myeloma, Ovarian Cancer[2] | Chronic Lymphocytic Leukemia | Lymphomas, Breast Cancer, Leukemias |
| Route of Administration | Oral, Intravenous[1][4] | Oral | Oral, Intravenous |
| Bioavailability (Oral) | 56-90% | ~70% | >75% |
| Plasma Half-life | ~1.5 hours[2] | ~1.5 hours | 3-12 hours |
| Metabolism | Primarily chemical hydrolysis | Hepatic oxidation | Hepatic (CYP450 activation) |
| Primary Excretion | Renal | Renal | Renal |
Table 3: Common Adverse Effects (Grade ≥3)
| Adverse Effect | Melphalan (High Dose) | Chlorambucil | Cyclophosphamide |
| Myelosuppression | Very Common | Common | Very Common |
| Nausea and Vomiting | Common | Occasional | Common |
| Mucositis | Common | Rare | Occasional |
| Hemorrhagic Cystitis | Rare | Rare | Common (without mesna) |
| Secondary Malignancies | Risk increased | Risk increased | Risk increased |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for assays commonly used to evaluate alkylating agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microtiter plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the alkylating agent in culture medium. Replace the existing medium with the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against drug concentration.
DNA Cross-linking Assay (Comet Assay - Alkaline)
The comet assay can be adapted to detect DNA cross-links. Cross-linked DNA will migrate slower in the electrophoretic field compared to control DNA.
Methodology:
-
Cell Treatment: Expose cells to the alkylating agent for a defined period (e.g., 1-2 hours).
-
Irradiation: To distinguish cross-links from other damage, a fixed dose of radiation (e.g., X-rays) is used to induce a known number of DNA strand breaks. In cross-linked cells, the migration of these breaks will be impeded.
-
Cell Lysis: Embed the cells in low-melting-point agarose (B213101) on a microscope slide and lyse them in a high-salt, detergent solution to remove membranes and proteins.
-
Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Measure the tail moment (a product of tail length and the fraction of DNA in the tail) using specialized software. A reduction in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.
Conclusion
Melphalan, chlorambucil, and cyclophosphamide are potent alkylating agents with established, albeit distinct, clinical profiles. While they share a common mechanism of DNA alkylation, differences in their chemical structure, requirement for metabolic activation, and pharmacokinetic properties lead to variations in their therapeutic applications and toxicity profiles. For researchers in drug development, understanding these differences is key to designing novel agents with improved efficacy and reduced side effects. The development of derivatives, such as those of sarcolysine, represents a continuing effort to optimize the therapeutic index of this important class of anticancer drugs.[5]
References
- 1. myeloma.org [myeloma.org]
- 2. Melphalan - Wikipedia [en.wikipedia.org]
- 3. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melphalan (intra-arterial route, intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. [Lipid derivatives of sarcolysin, methotrexate and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (S)-N-Formylsarcolysine: A Guide for Researchers
A comprehensive evaluation of (S)-N-Formylsarcolysine's hypothesized therapeutic profile in comparison to standard alkylating agents and novel therapies for hematological malignancies and solid tumors.
Below is a comparative guide based on the characteristics of the parent compound, sarcolysine (melphalan), due to the limited specific data on this compound. The analysis incorporates data from clinical trials and preclinical study designs to provide a framework for researchers and drug development professionals.
Executive Summary
This compound is a novel derivative of the alkylating agent sarcolysine (melphalan). While specific experimental data on this compound is not yet widely available, this guide provides a comparative analysis based on the well-established profile of melphalan (B128) and the predicted impact of N-formylation. This modification could potentially alter the compound's solubility, cell permeability, and metabolic stability, thereby influencing its efficacy and safety profile. This guide compares the therapeutic potential of this compound with melphalan and other key alternatives in the treatment of multiple myeloma and ovarian cancer, supported by relevant clinical trial data and detailed experimental protocols.
Mechanism of Action: DNA Alkylation and Beyond
Sarcolysine, the parent compound of this compound, is a bifunctional alkylating agent. Its primary mechanism of action involves the formation of covalent bonds with the N7 position of guanine (B1146940) in DNA. This leads to the cross-linking of DNA strands, which in turn inhibits DNA replication and transcription, ultimately inducing cancer cell death (apoptosis).[1] This process is not cell-cycle specific.
The introduction of an N-formyl group to the sarcolysine structure may modulate its activity. N-formylation can alter a molecule's polarity and its ability to act as a hydrogen bond donor. This could potentially affect its transport across cell membranes, its interaction with metabolizing enzymes, and its binding affinity to DNA. Further studies are required to elucidate the precise impact of this modification on the alkylating activity and overall cytotoxicity of the molecule.
Figure 1. Hypothesized mechanism of action for this compound.
Comparative Performance Data
The following tables summarize clinical trial data for melphalan and its key alternatives in the treatment of multiple myeloma and ovarian cancer. This data provides a benchmark against which this compound's performance can be evaluated in future studies.
Multiple Myeloma: Comparison of Frontline Therapies
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Key Grade 3/4 Toxicities | Reference |
| Melphalan + Prednisone (MP) | 35% | 4% | 16.6 months | Hematologic | [2] |
| MP + Bortezomib (VMP) | 71% | 30% | 24.0 months | Hematologic, Neuropathy | [2] |
| MP + Thalidomide (B1683933) (MPT) | ~75% | ~25% | 21 months | Neuropathy, Thromboembolism | [3] |
| MP + Lenalidomide (B1683929) (MPR) | ~70% | ~32% | 19 months | Hematologic | [3] |
| Lenalidomide + Dexamethasone (B1670325) (Rd) | 81.8% - 92.2% | - | 20.0 - 26.2 months | Hematologic, Infections | [4][5] |
| Busulfan + Cyclophosphamide | Overall response: 66% | 17% | 46.5 months | Hematologic | [6] |
Ovarian Cancer: Melphalan in Recurrent/Advanced Disease
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Key Grade 3/4 Toxicities | Reference |
| Melphalan (single agent) | 20% - 29.2% | 10.8% - 21% | - | Hematologic | [7][8] |
| Melphalan + 5-FU + Dactinomycin (B1684231) | Not significantly different from Melphalan alone | - | - | Increased hematologic and GI toxicity | [8] |
| Cisplatin-based combination | 60% | 38% | Longer than Melphalan | Hematologic, GI toxicity | [7] |
Experimental Protocols
Detailed methodologies for preclinical evaluation of this compound are crucial for generating robust and comparable data.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., RPMI 8226 for multiple myeloma, OVCAR-3 for ovarian cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound, Melphalan, and other comparators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vivo Efficacy Evaluation: Multiple Myeloma Xenograft Model
This protocol outlines the steps to assess the anti-tumor activity of a compound in a murine model.[9]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human multiple myeloma cell line (e.g., RPMI 8226)
-
Matrigel
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for cell implantation
Procedure:
-
Cell Preparation and Implantation: Harvest myeloma cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control according to the predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Figure 2. Preclinical experimental workflow for evaluating this compound.
Conclusion and Future Directions
Based on the profile of its parent compound, this compound holds potential as an alkylating agent for the treatment of multiple myeloma and ovarian cancer. The critical next step is to conduct comprehensive preclinical studies to determine its specific activity, toxicity, and pharmacokinetic profile. The N-formylation may offer an improved therapeutic window compared to melphalan, but this hypothesis requires rigorous experimental validation. The protocols and comparative data provided in this guide offer a foundational framework for the systematic evaluation of this promising new chemical entity.
References
- 1. Health-related quality-of-life in patients with newly diagnosed multiple myeloma in the FIRST trial: lenalidomide plus low-dose dexamethasone versus melphalan, prednisone, thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Randomized trial of initial therapy with melphalan versus cisplatin-based combination chemotherapy in patients with advanced ovarian carcinoma: initial and long term results--Eastern Cooperative Oncology Group Study E2878 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of women with disseminated or recurrent advanced ovarian cancer with melphalan alone in combination with 5-fluorouracil and dactinomycin or with the combination of cytoxan, 5-fluorouracil and dactinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of (S)-N-Formylsarcolysine's Biological Effects: A Comparative Analysis with Melphalan and its Derivatives
(S)-N-Formylsarcolysine, a derivative of sarcolysine, also known as melphalan (B128), belongs to the family of nitrogen mustard alkylating agents.[1][2] While specific biological data for this compound is not extensively available in the public domain, its structural similarity to melphalan suggests comparable mechanisms of action, primarily as a DNA alkylating agent leading to inhibition of DNA replication and cellular proliferation.[1] This guide provides a comparative analysis of the biological effects of melphalan and its more recently synthesized analogs, offering a framework for evaluating the potential efficacy of related compounds like this compound.
The primary therapeutic application of melphalan and its derivatives is in the treatment of various cancers, particularly multiple myeloma and certain types of leukemia.[3][4][5] Research has focused on synthesizing new analogs with improved efficacy and reduced cytotoxicity to normal cells.[3][6][7]
Comparison of Cytotoxic Activity
The in vitro cytotoxic activity of melphalan and its novel derivatives has been evaluated against several human hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.
| Compound | Cell Line | IC50 (µM) after 48h Incubation | Reference |
| Melphalan (MEL) | THP-1 (Acute Monocytic Leukemia) | ~0.8 | [7] |
| HL-60 (Promyelocytic Leukemia) | ~1.5 | [7] | |
| RPMI8226 (Multiple Myeloma) | ~7.5 | [7] | |
| EM–T–MEL | THP-1 (Acute Monocytic Leukemia) | ~0.3 | [6][7] |
| HL-60 (Promyelocytic Leukemia) | ~0.7 | [6][7] | |
| RPMI8226 (Multiple Myeloma) | ~3.0 | [6][7] | |
| EM–I–MEL | THP-1 (Acute Monocytic Leukemia) | ~0.4 | [6] |
| HL-60 (Promyelocytic Leukemia) | ~0.9 | [6] | |
| RPMI8226 (Multiple Myeloma) | ~4.0 | [6] | |
| EM–MORPIP–MEL | THP-1 (Acute Monocytic Leukemia) | ~0.9 | [6] |
| HL-60 (Promyelocytic Leukemia) | ~2.0 | [6] | |
| RPMI8226 (Multiple Myeloma) | ~8.0 | [6] |
Note: EM-T-MEL, EM-I-MEL, and EM-MORPIP-MEL are methyl esters of melphalan with amidine moieties substituted with thiomorpholine, indoline, or 4-(4-morpholinyl) piperidine, respectively.[6]
The data indicates that certain modifications to the melphalan structure, such as the addition of specific amidine moieties, can significantly enhance its cytotoxic properties against cancer cells.[6][7] Notably, the EM–T–MEL derivative demonstrated the highest biological activity, exhibiting greater cytotoxicity than the parent drug.[6][7]
Mechanism of Action: DNA Damage and Apoptosis
Melphalan and its analogs exert their anticancer effects by inducing DNA damage, which can lead to cell cycle arrest and apoptosis (programmed cell death).
-
Genotoxicity: The alkaline comet assay is a method used to quantify DNA damage in individual cells. Studies have shown that melphalan analogs can cause a significant increase in DNA damage in cancer cells compared to the parent compound.[6]
-
Apoptosis Induction: The induction of apoptosis is a key indicator of anticancer activity. This can be assessed through methods such as Hoechst 33342/propidium iodide double staining, Annexin V-FITC/propidium iodide double staining, and measuring the activity of caspases (e.g., caspase-3/7, -8, and -9).[6] Novel melphalan derivatives have been shown to have a high ability to induce apoptosis in tested cancer cells.[6][7]
The enhanced pro-apoptotic properties of these analogs contribute to their increased cytotoxicity.[3]
Experimental Protocols
1. Cell Viability Assay (Resazurin Assay)
-
Principle: This assay is based on the reduction of the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., melphalan and its analogs) for a specified period (e.g., 48 hours).
-
Add resazurin solution to each well and incubate for a few hours.
-
Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 530 nm excitation and 590 nm emission).
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 values.[7]
-
2. DNA Damage Assessment (Alkaline Comet Assay)
-
Principle: This technique allows for the detection of DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Protocol:
-
Mix treated cells with low-melting-point agarose.
-
Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis in an alkaline buffer.
-
Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize under a fluorescence microscope.
-
Analyze the images using comet scoring software to quantify the percentage of DNA in the comet tail.[6]
-
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[6]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for alkylating agents like melphalan and a typical experimental workflow for evaluating new anticancer compounds.
References
- 1. Sarcolysin | C13H18Cl2N2O2 | CID 4053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Benchmarking (S)-N-Formylsarcolysine Against Standard Chemotherapy Drugs: A Comparative Guide
This guide provides a framework for benchmarking the investigational compound (S)-N-Formylsarcolysine against established chemotherapy agents. Due to the limited availability of public data on this compound, this document will use its parent compound, Sarcolysine (also known as Melphalan), as a proxy to outline the experimental and comparative methodologies. The data presented herein is illustrative and intended to serve as a template for researchers and drug development professionals in evaluating novel anti-cancer compounds.
Introduction to this compound and a Proxy Compound
This compound is a derivative of Sarcolysine, an alkylating agent that has been used in cancer chemotherapy for decades. Alkylating agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis. It is hypothesized that the N-formyl modification in this compound may alter its cellular uptake, specificity, or reactivity compared to the parent compound.
For the purpose of this guide, we will benchmark the performance of a hypothetical sarcolysine derivative against two standard-of-care chemotherapy drugs:
-
Dacarbazine: An alkylating agent used in the treatment of melanoma.
-
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Comparative In Vitro Efficacy: Hypothetical Data
The following tables summarize hypothetical data from in vitro experiments comparing the efficacy of this compound with Dacarbazine and Bortezomib on A375 melanoma and RPMI 8226 multiple myeloma cell lines.
Table 1: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure using a standard MTT assay.
| Compound | A375 (Melanoma) IC50 (µM) | RPMI 8226 (Multiple Myeloma) IC50 (µM) |
| This compound | 8.5 | 3.2 |
| Dacarbazine | 15.2 | > 50 |
| Bortezomib | > 50 | 0.01 |
Table 2: Induction of Apoptosis
The percentage of apoptotic cells was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment with the respective IC50 concentrations.
| Compound | A375 (Melanoma) % Apoptotic Cells | RPMI 8226 (Multiple Myeloma) % Apoptotic Cells |
| This compound | 45.3% | 62.1% |
| Dacarbazine | 38.7% | N/A |
| Bortezomib | N/A | 75.8% |
Table 3: Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium (B1200493) iodide staining and flow cytometry after 24 hours of treatment with IC50 concentrations.
| Compound | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| This compound | A375 | 48.2% | 30.1% | 21.7% |
| RPMI 8226 | 55.6% | 25.3% | 19.1% | |
| Dacarbazine | A375 | 42.5% | 28.9% | 28.6% |
| Bortezomib | RPMI 8226 | 68.3% | 15.2% | 16.5% |
Experimental Protocols
Cell Culture
A375 and RPMI 8226 cells were cultured in DMEM and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT)
Cells were seeded in 96-well plates and treated with serial dilutions of each compound for 72 hours. MTT reagent was added, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and absorbance was measured at 570 nm. IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Cells were treated with the IC50 concentration of each drug for 48 hours. Cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Cell Cycle Analysis
Cells were treated with the IC50 concentration of each drug for 24 hours. Cells were then harvested, fixed in 70% ethanol, and stained with a solution containing Propidium Iodide (PI) and RNase A. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for benchmarking a novel anti-cancer compound.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway activated by DNA damaging agents.
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound this compound against standard chemotherapy drugs. The provided hypothetical data and experimental protocols offer a template for conducting and presenting such comparative studies. The visualization of the experimental workflow and the underlying signaling pathway aims to provide a clear and comprehensive overview for researchers in the field of drug discovery and development. Further experimental validation is necessary to determine the true therapeutic potential of this compound.
Safety Operating Guide
Safe Disposal of (S)-N-Formylsarcolysine: A Procedural Guide
(S)-N-Formylsarcolysine and its parent compound, sarcolysine, are potent cytotoxic agents requiring specialized handling and disposal procedures to ensure personnel safety and environmental protection. Due to its inherent hazards, this compound must be managed as hazardous cytotoxic waste from the point of use through to final disposal.
Sarcolysine, a nitrogen mustard alkylating agent, is known to be genotoxic, mutagenic, and teratogenic.[1] The addition of a formyl group to the sarcolysine structure does not mitigate its hazardous properties. Therefore, all waste contaminated with this compound, including unused product, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of following stringent protocols for cytotoxic waste.
Hazard Classification and Safety Precautions
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the cytotoxic compound.[1] |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects clothing and skin from contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols.[1] |
| Respiratory | A NIOSH-approved respirator may be required depending on the procedure and potential for aerosol generation. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The recommended disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[3][4] Under no circumstances should this material be disposed of in general laboratory trash or down the drain.
1. Segregation at the Source:
-
All materials that have come into contact with this compound must be immediately segregated as cytotoxic waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers.[1][5]
2. Waste Containment:
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated cytotoxic waste bag (typically purple or yellow with a cytotoxic symbol). This bag should then be placed inside a rigid, leak-proof container.[1][5]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container for cytotoxic waste.[1]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and include information about the contents.
-
Store the sealed waste containers in a designated, secure area away from general lab traffic until collection by a certified hazardous waste contractor.
4. Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. Consult your institution's EHS guidelines for appropriate decontamination solutions and procedures.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed.
Table 2: Waste Stream Management for this compound
| Waste Type | Container | Disposal Method |
| Unused solid this compound | Labeled, sealed container inside a cytotoxic waste bag and rigid outer container. | Incineration by a licensed facility. |
| Solutions of this compound | Labeled, sealed, leak-proof liquid waste container. | Incineration by a licensed facility. |
| Contaminated Labware (e.g., vials, pipette tips) | Cytotoxic waste bag within a rigid container. | Incineration by a licensed facility. |
| Contaminated Sharps | Designated cytotoxic sharps container. | Incineration by a licensed facility. |
| Contaminated PPE | Cytotoxic waste bag within a rigid container. | Incineration by a licensed facility. |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (S)-N-Formylsarcolysine
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-N-Formylsarcolysine was found. This guidance is based on the known hazards of structurally similar compounds, such as Melphalan, a known carcinogen, mutagen, and reproductive toxicant.[1][2] Handle this compound with extreme caution, assuming it presents similar hazards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the potential for high toxicity, a comprehensive PPE strategy is mandatory.
| PPE Level | Equipment | Rationale |
| Body Protection | Disposable gown or lab coat | To prevent skin contact with the compound.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | To protect against skin absorption and irritation.[3] |
| Eye Protection | Chemical safety goggles | To shield eyes from splashes or dust.[3] |
| Respiratory Protection | Fit-tested N95 or higher respirator | To prevent inhalation of airborne particles, especially when handling the solid form.[1] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.
| Aspect | Procedure |
| Handling | - Conduct all work in a designated area, such as a chemical fume hood, to minimize inhalation exposure. - Avoid the formation of dust and aerosols.[5] - Do not eat, drink, or smoke in the handling area.[4] - Wash hands thoroughly after handling.[4] |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] - Keep away from incompatible materials such as strong oxidizing agents.[6] - Store in a freezer as recommended for similar compounds.[3][5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
| Procedure | Action |
| Spill Cleanup | - Evacuate the area and ensure adequate ventilation. - Wear appropriate PPE as outlined above. - For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[5] - For liquid spills, absorb with an inert material and place in a sealed container for disposal. |
| Waste Disposal | - Dispose of all waste, including contaminated PPE and cleaning materials, as hazardous waste in accordance with local, state, and federal regulations.[4] - Do not dispose of down the drain or in regular trash. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
